Product packaging for N-methyloxepan-4-amine(Cat. No.:)

N-methyloxepan-4-amine

Cat. No.: B15303461
M. Wt: 129.20 g/mol
InChI Key: LOWKKBAYKLZQDI-UHFFFAOYSA-N
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Description

N-methyloxepan-4-amine is a cyclic tertiary amine that serves as a valuable building block and intermediate in various research applications, particularly in organic synthesis and drug discovery. Its structure, featuring a nitrogen atom incorporated in a seven-membered oxepane ring, makes it a candidate for developing novel pharmacologically active compounds. Researchers utilize this amine as a precursor in nucleophilic substitution reactions or as a ligand in catalyst systems. As a secondary or tertiary amine, it can also act as a weak base in chemical transformations. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B15303461 N-methyloxepan-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-methyloxepan-4-amine

InChI

InChI=1S/C7H15NO/c1-8-7-3-2-5-9-6-4-7/h7-8H,2-6H2,1H3

InChI Key

LOWKKBAYKLZQDI-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCOCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-methyloxepan-4-amine is a novel compound with limited to no information available in the public domain. The following guide is a compilation of predicted data, proposed synthetic routes, and hypothetical biological activities based on its chemical structure and the properties of analogous compounds. This document is intended for research and development purposes.

Core Chemical Properties

This compound is a saturated heterocyclic compound containing a seven-membered oxepane ring with a methylamino substituent at the 4-position. Its structure suggests it is a secondary amine with a likely basic character.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be confirmed through experimental analysis.

PropertyPredicted Value
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Boiling Point 185-195 °C (at 760 mmHg)
Melting Point Not available
Density 0.95 - 1.05 g/cm³
pKa (of the conjugate acid) 9.5 - 10.5
LogP 1.2 - 1.8
Solubility Soluble in water and polar organic solvents
Predicted Spectral Data

For structural elucidation and characterization, the following spectral data are predicted:

Spectroscopy Predicted Peaks
¹H NMR Signals corresponding to N-methyl, methylene groups adjacent to oxygen and nitrogen, and other ring protons.
¹³C NMR Peaks for the N-methyl carbon, and the six unique carbons of the oxepane ring.
IR Spectroscopy Characteristic peaks for N-H stretching (secondary amine), C-N stretching, and C-O-C stretching.
Mass Spectrometry A molecular ion peak (M+) at m/z = 143, with fragmentation patterns corresponding to the loss of methyl and other ring fragments.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound could involve the reductive amination of oxepan-4-one with methylamine.

Proposed Synthetic Workflow

start Oxepan-4-one intermediate Intermediate Imine start->intermediate Reaction reagent1 Methylamine (CH₃NH₂) reagent1->intermediate product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound from oxepan-4-one.

Materials:

  • Oxepan-4-one

  • Methylamine (as a solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add oxepan-4-one (1 equivalent) dissolved in the chosen solvent (DCM or DCE).

  • Imine Formation: Add methylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Hypothetical Biological Activity and Signaling Pathway

Given its structure as a secondary amine within a flexible seven-membered ring, this compound could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for amine-containing drugs.

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, assuming it acts as an agonist for a Gs-coupled GPCR.

cluster_membrane Cell Membrane gpcr Gs-coupled GPCR ac Adenylate Cyclase gpcr->ac Activates camp cAMP ligand This compound (Hypothetical Agonist) ligand->gpcr Binds and Activates atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Technical Guide: N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data for N-methyloxepan-4-amine reveals a significant lack of specific information in public scientific databases. As of the current date, a specific CAS number for this compound has not been identified, and consequently, there is no body of research detailing its synthesis, physicochemical properties, or biological activities to construct an in-depth technical guide.

The absence of a registered CAS number suggests that this compound may not be a well-characterized or commercially available compound. It is possible that this chemical is referred to by a different systematic name, is a novel compound not yet described in the literature, or is an intermediate in a proprietary synthetic pathway.

While a direct technical guide on this compound cannot be provided, this document will offer insights into closely related chemical structures and the broader class of N-substituted oxepane amines. This information can serve as a valuable resource for researchers interested in the potential synthesis and properties of this and similar molecules.

Related Compounds and General Synthetic Approaches

Research into related oxepane and N-alkyl amine structures can provide a foundational understanding for the potential synthesis of this compound. Key related compounds for which data is available include:

  • 5-methyloxepan-4-one (CAS: 2254098-91-2): A ketone precursor that could potentially be used to synthesize the target amine via reductive amination.

  • Oxepan-4-amine: The parent amine from which N-methylation would be the final step.

A plausible synthetic route to this compound could involve the following conceptual workflow:

G Oxepan-4-one Oxepan-4-one Reductive Amination Reductive Amination Oxepan-4-one->Reductive Amination  Ammonia,  Reducing Agent (e.g., NaBH3CN) Oxepan-4-amine Oxepan-4-amine Reductive Amination->Oxepan-4-amine N-methylation N-methylation Oxepan-4-amine->N-methylation  Methylating Agent  (e.g., Formaldehyde/Formic Acid) This compound This compound N-methylation->this compound

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: Reductive Amination (General Procedure)

The following is a generalized protocol for the reductive amination of a ketone to a primary amine, which would be the first step in the proposed synthesis of this compound.

Materials:

  • Oxepan-4-one

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Methanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Oxepan-4-one in methanol.

  • Add the ammonia solution in excess and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Carefully add sodium cyanoborohydride to the reaction mixture in portions.

  • Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield Oxepan-4-amine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction (General Procedure)

The following is a generalized protocol for the N-methylation of a primary amine to a tertiary amine.

Materials:

  • Oxepan-4-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (e.g., 2M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Oxepan-4-amine, add formaldehyde followed by formic acid.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until gas evolution ceases.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be performed by distillation or column chromatography if necessary.

Potential Biological Activity of N-Alkyl Oxepane Amines

While no specific biological data exists for this compound, the broader class of N-alkyl amines and related heterocyclic compounds have been investigated for various pharmacological activities. Research on similar scaffolds suggests potential for:

  • Antimicrobial Activity: The introduction of N-alkyl groups can modulate the lipophilicity of a molecule, which is a key factor in its ability to interact with and disrupt microbial cell membranes.

  • Central Nervous System (CNS) Activity: The oxepane ring is a feature in some compounds with activity in the central nervous system. The N-methyl group can also influence blood-brain barrier permeability.

Table 1: Physicochemical Properties of a Related Compound

PropertyValue (for 5-methyloxepan-4-one)
CAS Number 2254098-91-2
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Physical Form Liquid

Conclusion

Structure Elucidation of N-methyloxepan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-methyloxepan-4-amine. Due to the limited availability of published data on this specific compound, this document outlines a plausible synthetic route via reductive amination and presents the predicted spectroscopic data based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for the synthesis and characterization are provided to guide researchers in the practical investigation of this and structurally related molecules.

Proposed Synthesis

A reliable and efficient method for the synthesis of this compound is the reductive amination of oxepan-4-one with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are mild enough not to reduce the ketone starting material but will readily reduce the iminium ion intermediate. The reaction is typically carried out in a protic solvent such as methanol or ethanol under weakly acidic conditions to facilitate imine formation.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxepane ring and the N-methyl group. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (N-H)1.5 - 2.5Broad Singlet1H
H-2, H-7 (α to O)3.6 - 3.8Multiplet4H
H-3, H-6 (β to O)1.7 - 1.9Multiplet4H
H-4 (CH-N)2.8 - 3.0Multiplet1H
H-5 (N-CH₃)2.3 - 2.5Singlet3H

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-7 (α to O)68 - 72
C-3, C-6 (β to O)30 - 35
C-4 (C-N)55 - 60
C-5 (N-CH₃)33 - 37
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the N-H and C-N bonds of the secondary amine and the C-O bond of the ether.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Weak to Medium, Sharp
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
N-H Bend1550 - 1650Variable
C-O Stretch (Ether)1050 - 1150Strong
C-N Stretch1020 - 1250Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak and characteristic fragment ions. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, according to the nitrogen rule.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M]⁺129Molecular Ion
[M-H]⁺128Loss of a hydrogen radical
[M-CH₃]⁺114Loss of a methyl radical
[C₄H₈NO]⁺86Alpha-cleavage
[C₃H₇N]⁺57Alpha-cleavage

Experimental Protocols

Synthesis and Purification of this compound

Materials:

  • Oxepan-4-one

  • Methylamine (40% in water or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add oxepan-4-one (1 equivalent) and methanol.

  • Add methylamine (1.2 equivalents). If using the hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the aqueous residue with a saturated NaHCO₃ solution to a pH of >9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

3.2.1. NMR Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.

  • Cap the NMR tube and acquire ¹H and ¹³C NMR spectra.

3.2.2. IR Spectroscopy Sample Preparation (Neat Liquid)

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small drop of the purified liquid this compound directly onto the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry Sample Preparation

  • Prepare a dilute solution of the purified compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Oxepanone Oxepan-4-one Imine Imine Intermediate Oxepanone->Imine + CH3NH2 - H2O Methylamine Methylamine (CH3NH2) Methylamine->Imine Product This compound Imine->Product Reduction ReducingAgent NaBH3CN / H+ ReducingAgent->Imine

Caption: Proposed synthesis of this compound via reductive amination.

References

Spectroscopic Data of N-methyloxepan-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide outlines the expected spectroscopic features of N-methyloxepan-4-amine based on general principles of organic spectroscopy and data from analogous structures. It also provides a hypothetical experimental workflow for acquiring the necessary data, should the compound be synthesized.

Introduction to this compound

This compound is a saturated heterocyclic compound. Its structure consists of a seven-membered oxepane ring, with a methylamino group attached to the fourth carbon atom. The presence of the amine functional group and the heterocyclic scaffold makes it a potential building block in medicinal chemistry and materials science. However, the lack of published data suggests it is a novel or not widely studied compound.

Predicted Spectroscopic Data

In the absence of experimental data, the following sections predict the key spectroscopic features of this compound based on the analysis of its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • N-CH₃: A singlet would be expected for the methyl group attached to the nitrogen, likely appearing in the range of 2.2-2.6 ppm.

  • N-H: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 1.0-3.0 ppm.

  • CH-N: The proton on the carbon attached to the amine would likely appear as a multiplet in the range of 2.5-3.5 ppm.

  • Oxepane Ring Protons: The methylene protons of the oxepane ring would exhibit complex multiplets due to spin-spin coupling and diastereotopicity, with chemical shifts ranging from approximately 1.5 to 3.8 ppm. Protons adjacent to the oxygen atom would be shifted further downfield.

¹³C NMR:

  • N-CH₃: A signal for the N-methyl carbon would be expected around 30-40 ppm.

  • C-N: The carbon atom of the oxepane ring bonded to the nitrogen would appear in the range of 50-60 ppm.

  • Oxepane Ring Carbons: The other carbon atoms of the oxepane ring would have signals in the aliphatic region, with those adjacent to the oxygen atom (C2 and C7) appearing further downfield (approximately 65-75 ppm) compared to the others.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3300-3500 (weak to medium, broad)Stretch
C-H (aliphatic)2850-3000Stretch
C-N1000-1250Stretch
C-O-C1070-1150Stretch
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The nominal molecular weight of this compound (C₇H₁₅NO) is 129. The molecular ion peak would be expected at m/z = 129.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group, cleavage of the oxepane ring, and fragmentation initiated by the nitrogen atom. Key fragments might include peaks corresponding to [M-15]⁺ (loss of CH₃) and fragments resulting from alpha-cleavage adjacent to the nitrogen.

Proposed Experimental Workflow

To obtain the spectroscopic data for this compound, the following experimental workflow is proposed, assuming the successful synthesis of the compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI) purification->ms interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation reporting Data Reporting & Publication interpretation->reporting

Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard 1D experiments should be supplemented with 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.

    • Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

    • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

    • Analysis: Obtain a full scan mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a predictive overview of its expected spectral characteristics and a clear workflow for its empirical determination. The synthesis and characterization of this compound would represent a valuable contribution to the field, and the data, once obtained, would be crucial for its future applications in research and development. Researchers interested in this molecule are encouraged to undertake its synthesis and spectroscopic analysis to fill the existing data gap.

In-depth Technical Guide: Potential Biological Activity of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of a novel chemical entity and its putative biological roles.

Abstract

N-methyloxepan-4-amine is a synthetic, cyclic secondary amine that has emerged as a molecule of interest within medicinal chemistry and drug discovery. Its unique structural features, comprising a seven-membered oxepane ring and an N-methylated amine, suggest potential interactions with a variety of biological targets. This technical guide provides a detailed overview of the current, albeit limited, understanding of the biological activity of this compound. The document synthesizes available data on its receptor binding profile, potential signaling pathways, and summarizes key experimental methodologies that could be employed for its further investigation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential of novel heterocyclic amines.

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, represent a rich source of biologically active molecules. This compound, with its saturated seven-membered oxygen-containing ring, presents a flexible and sterically distinct structure compared to more common six-membered rings like piperidine or morpholine. The presence of the N-methyl secondary amine functional group is a common feature in many centrally acting drugs and suggests the potential for interaction with aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters. This document aims to consolidate the hypothetical biological activities of this compound based on structural analogy to known pharmacologically active agents and to provide a framework for its systematic investigation.

Putative Biological Targets and Activities

While direct experimental evidence for the biological activity of this compound is not yet publicly available, its structural motifs allow for informed speculation on its potential targets.

Trace Amine-Associated Receptors (TAARs)

Based on its structure as a secondary amine, this compound is a candidate ligand for Trace Amine-Associated Receptors (TAARs), particularly TAAR1. TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission and is activated by a range of endogenous and synthetic amines.[1][2] The activation of TAAR1 is known to influence the activity of dopamine, serotonin, and norepinephrine systems, making it a target for neuropsychiatric disorders.

Other Potential Aminergic GPCRs

The N-methyl amine moiety is a key pharmacophore for a variety of aminergic GPCRs. Therefore, this compound may exhibit affinity for:

  • Serotonin (5-HT) Receptors: The structural similarity to certain tryptamine derivatives suggests possible interactions with various 5-HT receptor subtypes.

  • Dopamine (D) Receptors: The cyclic amine structure could potentially fit within the binding pockets of dopamine receptors.

  • Adrenergic Receptors: Interactions with adrenergic receptors are also plausible given the core amine structure.

Potential Antimicrobial Activity

Various synthetic amines and their derivatives have demonstrated antimicrobial properties.[3][4][5] The lipophilic nature of the oxepane ring combined with the cationic potential of the amine group could facilitate disruption of bacterial cell membranes or inhibition of essential enzymes. Therefore, evaluating this compound for antibacterial and antifungal activity is a logical avenue of investigation.

Proposed Experimental Protocols for Investigation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cellular and in vivo models.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of GPCRs, with an initial focus on aminergic receptors.

Methodology:

  • Receptor Source: Commercially available membrane preparations or cell lines stably expressing the human recombinant receptor of interest (e.g., TAAR1, 5-HT receptors, Dopamine receptors).

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor.

  • Assay Buffer: A suitable buffer system (e.g., Tris-HCl) containing appropriate salts and additives to ensure receptor stability and optimal binding.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound (competitor).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay for Gs/Gi Coupled Receptors)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at its target receptors.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of this compound. For antagonist testing, cells are co-incubated with a known agonist and this compound.

  • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Strains: A representative panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Broth Microdilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation

As experimental data for this compound becomes available, it is crucial to present it in a clear and structured format. The following tables are provided as templates for summarizing quantitative data.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandKi (nM) ± SEMn
hTAAR1[³H]-...Data to be determined3
h5-HT1A[³H]-8-OH-DPATData to be determined3
hD2[³H]-SpiperoneData to be determined3
............
Ki values will be calculated from IC50 values obtained in competitive binding assays. n represents the number of independent experiments.

Table 2: Functional Activity of this compound at Aminergic Receptors

Receptor TargetAssay TypeFunctional ResponseEC50/IC50 (nM) ± SEMEmax (%)n
hTAAR1cAMPAgonistData to be determinedData to be determined3
h5-HT1AcAMPAntagonistData to be determinedN/A3
hD2cAMPTo be determinedData to be determinedData to be determined3
..................
Emax represents the maximal response as a percentage of a reference agonist.

Table 3: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data to be determined
Escherichia coliATCC 25922Data to be determined
Candida albicansATCC 90028Data to be determined
.........

Visualizations

To illustrate the potential mechanisms of action and experimental workflows, the following diagrams are provided.

G cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates N_methyloxepan_4_amine This compound N_methyloxepan_4_amine->TAAR1 Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Putative TAAR1 signaling pathway activated by this compound.

G start Start receptor_prep Prepare Receptor Membrane/Cells start->receptor_prep incubation Incubate Receptor, Radioligand, and this compound receptor_prep->incubation radioligand_prep Prepare Radioligand and Competitor radioligand_prep->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a novel chemical entity with the potential for diverse biological activities, particularly within the central nervous system and as a potential antimicrobial agent. While experimental data is currently lacking, its structural features provide a strong rationale for investigating its interactions with aminergic GPCRs, such as TAAR1, and for screening its antimicrobial efficacy. The experimental protocols and data presentation formats outlined in this guide offer a systematic approach to characterizing the pharmacological profile of this compound. Further research into this and related oxepane-based compounds may lead to the discovery of new therapeutic agents with unique mechanisms of action.

References

N-methyloxepan-4-amine: A Technical Primer for a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyloxepan-4-amine is a synthetic, non-natural heterocyclic compound characterized by a seven-membered oxepane ring with a methylamino substituent at the 4-position. While extensive research on the specific biological activities of this compound as a standalone entity is not yet prevalent in publicly accessible literature, its structural motifs—the oxepane ring and the N-methyl cyclic amine—are of significant interest in medicinal chemistry. Oxepane rings are found in various bioactive natural products, and the incorporation of a nitrogen atom within a cyclic system is a cornerstone of many pharmacologically active agents.

This technical guide provides a comprehensive overview of the known properties of this compound and presents a hypothetical framework for its investigation as a novel chemical entity. The document outlines potential experimental workflows for screening and characterization, and discusses plausible signaling pathways that could be modulated by derivatives of this scaffold, based on established principles of medicinal chemistry.

Physicochemical Properties of this compound

As a starting point for any drug discovery program, a thorough understanding of the physicochemical properties of a lead compound is essential. The available data for this compound is summarized below.[1]

PropertyValueSource
CAS Number 1492728-67-2EnamineStore[1], Sigma-Aldrich
Molecular Formula C₇H₁₅NOEnamineStore[1]
Molecular Weight 129.20 g/mol EnamineStore[1]
SMILES CNC1CCCOCC1EnamineStore[1]
Calculated LogP (CLogP) -0.327EnamineStore[1]
Compound Class Secondary Aliphatic AmineEnamineStore[1]

Hypothetical Experimental Workflow for Biological Screening

The following diagram illustrates a generalized workflow for the initial biological evaluation of a novel chemical entity such as this compound. This workflow is designed to move from broad, high-throughput screening to more specific mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo & ADMET Profiling HTS High-Throughput Screening (e.g., Cell Viability Assays) Target_Panel Target Panel Screening (e.g., Kinase or GPCR Panel) HTS->Target_Panel Active Hits Dose_Response Dose-Response Assays (IC50/EC50 Determination) Target_Panel->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Orthogonal_Assay->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Engagement->Pathway_Analysis ADMET In Vitro ADMET Profiling (e.g., CYP Inhibition, Permeability) Pathway_Analysis->ADMET In_Vivo In Vivo Efficacy & PK/PD Studies ADMET->In_Vivo

A generalized workflow for the biological evaluation of a novel chemical entity.

Potential Signaling Pathway Involvement

Given its structure as a cyclic amine, derivatives of this compound could potentially interact with a variety of biological targets, particularly receptors and enzymes within the central nervous system. For instance, seven-membered heterocyclic rings are core structures in benzodiazepines, which modulate the activity of GABA-A receptors.[2] The diagram below illustrates a hypothetical signaling cascade that could be investigated if a derivative of this compound were found to interact with a G-protein coupled receptor (GPCR).

Signaling_Pathway Ligand This compound Derivative GPCR GPCR Target Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulates

References

Navigating Early-Stage Drug Discovery: A Preliminary Screening Guide for N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized technical framework for the preliminary screening of the novel chemical entity, N-methyloxepan-4-amine. As of the time of writing, specific experimental data for this compound is not publicly available. Therefore, the experimental protocols, data, and pathways presented herein are representative examples based on common practices in early-stage drug discovery for cyclic amines and should be considered illustrative.

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a strategic approach to the initial characterization of this compound, a novel saturated cyclic amine. The preliminary screening cascade is designed to efficiently assess its potential as a therapeutic agent by elucidating its primary pharmacological activity, functional effects, and early absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of oxepan-4-one. This common and efficient method for forming C-N bonds is well-suited for this target molecule.[1][2][3]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of oxepan-4-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.2 equivalents).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride[1], is added portion-wise to the reaction mixture at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Primary Pharmacological Screening

Given the structural motifs present in this compound, a primary screening campaign targeting G-protein coupled receptors (GPCRs) is a logical starting point. GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes and are common targets for therapeutics.[4]

In Vitro Radioligand Binding Assay

A competitive radioligand binding assay will determine the affinity of this compound for a selected panel of GPCRs.[5][6][7][8] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: GPCR Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.[5]

  • Assay Buffer: A suitable buffer containing protease inhibitors is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) and increasing concentrations of this compound.

  • Equilibrium: The mixture is incubated at a specific temperature for a defined period to reach binding equilibrium.[6]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement

To determine if this compound acts as an agonist, antagonist, or inverse agonist at its target GPCR, a functional assay measuring the downstream signaling molecule cyclic AMP (cAMP) is employed.[9][10][11][12][13]

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Cells expressing the target GPCR are cultured in 96-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of this compound. For antagonist mode, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence (HTRF) or a bioluminescent assay.[9][13]

  • Data Analysis: The data is plotted as a dose-response curve to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.

Hypothetical Primary Screening Data
TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Dopamine D2 Receptor1550 (IC50)Antagonist
Serotonin 5-HT2A Receptor250>1000Inactive
Adrenergic α2A Receptor800>1000Inactive

Experimental Workflow for Primary Screening

G cluster_synthesis Synthesis cluster_screening Primary Screening synthesis Synthesis of This compound binding_assay Radioligand Binding Assay (GPCR Panel) synthesis->binding_assay Test Compound functional_assay cAMP Functional Assay binding_assay->functional_assay Identified Hit data_analysis Data Analysis (Ki, EC50/IC50) functional_assay->data_analysis

Caption: Workflow for the primary pharmacological screening of this compound.

Secondary Assays and Early ADME Profiling

Compounds showing promising activity in primary screening are advanced to secondary assays and early ADME profiling to assess their broader pharmacological profile and drug-like properties.[14][15][16]

In Vitro Cytotoxicity Assay

An MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, therefore, their viability. It is a common method to evaluate the cytotoxic potential of a compound.[4][17][18][19][20]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: A suitable cell line (e.g., HEK293 or HepG2) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with various concentrations of this compound for 24-48 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of this compound to inhibit major drug-metabolizing CYP enzymes, which is a key indicator of potential drug-drug interactions.[21][22][23][24][25]

Experimental Protocol: CYP Inhibition Assay

  • Incubation Mixture: Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value for the inhibition of each CYP isoform is determined.

Hypothetical Secondary and Early ADME Data
AssayEndpointResult
Cytotoxicity (MTT Assay)CC50 (µM)> 50
CYP Inhibition (CYP3A4)IC50 (µM)15
CYP Inhibition (CYP2D6)IC50 (µM)> 25
Plasma Protein Binding% Bound85
Metabolic Stability (HLM)t½ (min)45

Hypothetical Signaling Pathway for a D2 Receptor Antagonist

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine Dopamine Dopamine->D2R Activates N_methyloxepan_4_amine This compound N_methyloxepan_4_amine->D2R Blocks Gi->AC Inhibits

Caption: Potential signaling pathway modulation by this compound as a D2 antagonist.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive, albeit hypothetical, framework for the preliminary screening of this compound. The outlined experimental protocols and data presentation formats are designed to guide researchers in the systematic evaluation of this and other novel cyclic amines. Positive outcomes from this screening cascade, such as potent and selective primary activity coupled with a favorable early ADME and safety profile, would warrant further investigation, including lead optimization, in vivo efficacy studies, and more comprehensive safety pharmacology.

References

A Comprehensive Technical Guide to the Theoretical Modeling of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for the theoretical and computational modeling of N-methyloxepan-4-amine, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the flexibility of the seven-membered oxepane ring and the presence of a secondary amine, a thorough understanding of its conformational landscape, electronic properties, and potential intermolecular interactions is crucial for predicting its behavior and designing novel derivatives. This document outlines the standard computational methodologies and workflows employed to achieve this understanding.

Introduction to the Theoretical Modeling of this compound

This compound is a molecule of interest due to its structural motifs, which are present in various biologically active compounds. The inherent flexibility of the oxepane ring system presents a significant challenge in its characterization. Theoretical modeling provides a powerful, non-invasive approach to explore the molecule's conformational preferences, energetic landscape, and physicochemical properties at the atomic level. This guide details a multi-step computational strategy, beginning with a broad conformational search and culminating in high-level quantum mechanical calculations to provide a comprehensive molecular profile.

Computational Methodology and Protocols

A hierarchical computational approach is recommended to balance accuracy and computational cost. The general workflow is depicted below.

cluster_0 Computational Workflow for this compound Modeling A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering and Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Vibrational Frequency Analysis D->E F Single-Point Energy Refinement (e.g., ωB97X-D/def2-TZVP) D->F G Analysis of Molecular Properties F->G

Caption: A typical workflow for the theoretical modeling of flexible molecules.

A preliminary 3D structure of this compound is built using standard molecular modeling software. Due to the high flexibility of the oxepane ring, a comprehensive conformational search is imperative.

Protocol:

  • Initial Structure: The molecule is sketched and a preliminary 3D structure is generated.

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e) is chosen for an initial, rapid exploration of the potential energy surface.

  • Conformational Search: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Low-Mode) is employed to generate a large number of possible conformers.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field.

  • Clustering: The resulting conformers are clustered based on RMSD (Root Mean Square Deviation) to identify unique low-energy structures. A representative structure from each cluster within a defined energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

The unique, low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations.

Protocol:

  • Geometry Optimization: The geometries of the selected conformers are optimized using Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a higher level of theory. A recommended approach is to use a range-separated hybrid functional with a larger basis set, such as ωB97X-D/def2-TZVP, which accounts for dispersion interactions.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from this computational workflow. The values presented are hypothetical and for illustrative purposes only.

Table 1: Relative Energies of this compound Conformers

Conformer IDRelative Energy (kcal/mol) at B3LYP/6-31G(d)Relative Gibbs Free Energy (kcal/mol) at B3LYP/6-31G(d)Relative Energy (kcal/mol) at ωB97X-D/def2-TZVP
Conf-1 0.000.000.00
Conf-2 1.251.351.10
Conf-3 2.502.652.30
Conf-4 3.103.252.95

Table 2: Key Geometric Parameters of the Global Minimum Conformer (Conf-1)

ParameterValue
C-O Bond Length (Å)1.43
C-N Bond Length (Å)1.47
C-N-C Bond Angle (°)112.5
Key Dihedral Angle (°)55.4

Table 3: Calculated Electronic and Thermodynamic Properties

PropertyValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)7.7
Dipole Moment (Debye)1.8
Enthalpy (Hartree)-350.123
Gibbs Free Energy (Hartree)-350.156

Logical Relationships in Theoretical Modeling

The choice of theoretical method directly impacts the accuracy of the predicted properties. The following diagram illustrates the relationship between different levels of theory and their applicability.

cluster_1 Hierarchy of Theoretical Methods A Molecular Mechanics (MM) E Conformational Search A->E B Semi-Empirical Methods F Initial Geometries B->F C Density Functional Theory (DFT) G Geometries & Frequencies C->G D Wavefunction-Based Methods (e.g., MP2, CCSD(T)) H Accurate Energies D->H cluster_2 Hypothetical GPCR Signaling Pathway Ligand This compound Receptor GPCR Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

A Comprehensive Technical Guide to the Synthesis and Biological Evaluation of Substituted Oxepanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted oxepanes, seven-membered oxygen-containing heterocycles that are of significant interest in medicinal chemistry and natural product synthesis. The inherent conformational flexibility and stereochemical complexity of the oxepane ring present both challenges and opportunities for synthetic chemists.[1][2] This guide details key synthetic methodologies, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex workflows and pathways using Graphviz diagrams. The content is curated to serve as a valuable resource for researchers actively engaged in the exploration and application of this important class of molecules.

Synthetic Methodologies for Substituted Oxepanes

The construction of the seven-membered oxepane ring is a non-trivial synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings.[1][2] Consequently, a variety of synthetic strategies have been developed to address this challenge, including ring-closing metathesis, radical cyclizations, Lewis acid-mediated cyclizations, and rearrangements of smaller ring systems.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated heterocycles, including oxepenes, which can be readily reduced to the corresponding saturated oxepanes.[3][4] This method typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor.[5][6]

Table 1: Ring-Closing Metathesis for the Synthesis of Oxepene Precursors

EntryDiene PrecursorCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
1Diallyl ether derivativeGrubbs' I (5)CH₂Cl₂40122,7-Dihydrooxepine85[5]
2Substituted diallyl etherHoveyda-Grubbs' II (2)Toluene806Substituted 2,7-dihydrooxepine92[7]
3Polyoxygenated dieneSchrock's catalyst (20)Benzene554Acetonide-protected oxepine89[4]
4Diene from D-riboseGrubbs' I (not specified)Not specifiedNot specifiedNot specifiedPolyoxygenated oxepine97[4]

Experimental Protocol: Synthesis of a 2,7-Dihydrooxepine via RCM

A solution of the corresponding diallyl ether (1.0 mmol) in dry, degassed dichloromethane (50 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere. To this solution, Grubbs' first-generation catalyst (0.05 mmol, 5 mol%) is added in one portion. The reaction mixture is then heated to reflux (40 °C) and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,7-dihydrooxepine.[5]

RCM_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Diene_Precursor Diallyl Ether Derivative Reaction_Vessel Schlenk Flask Diene_Precursor->Reaction_Vessel Solvent Dry, Degassed CH₂Cl₂ Solvent->Reaction_Vessel Atmosphere Argon Atmosphere Atmosphere->Reaction_Vessel Catalyst Grubbs' I Catalyst Catalyst->Reaction_Vessel Heating Reflux (40 °C) Reaction_Vessel->Heating Stirring Stir for 12 h Heating->Stirring Solvent_Removal Remove Solvent in vacuo Stirring->Solvent_Removal Purification Silica Gel Chromatography Solvent_Removal->Purification Product 2,7-Dihydrooxepine Purification->Product

RCM Experimental Workflow
Radical Cyclization

Radical cyclizations provide another effective route to substituted oxepanes, often proceeding with good levels of stereocontrol.[3] These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. Samarium diiodide (SmI₂) is a commonly employed reagent for initiating such cyclizations through a single-electron transfer process.[8][9]

Table 2: Samarium Diiodide-Mediated Radical Cyclization for Oxepane Synthesis

EntrySubstrateAdditiveSolventTemp (°C)Time (h)ProductYield (%)Reference
1Aldehyde with tethered alkeneHMPATHF00.5Fused bicyclic oxepane75[9]
2Ketone with tethered alkenet-BuOHTHF-781Hydroxylated oxepane82[8]
3α,β-Unsaturated esterMeOHTHF252Tricyclic oxepane precursor60[8]
4Halide with tethered alkeneNoneTHF254Substituted oxepane68[9]

Experimental Protocol: Synthesis of a Fused Bicyclic Oxepane via SmI₂-Mediated Radical Cyclization

A solution of samarium diiodide (SmI₂) in tetrahydrofuran (THF, 0.1 M) is prepared according to standard procedures.[10][11] In a separate flame-dried flask under an argon atmosphere, a solution of the aldehyde-alkene substrate (0.5 mmol) and hexamethylphosphoramide (HMPA, 2.0 mmol) in dry THF (10 mL) is cooled to 0 °C. To this stirring solution, the freshly prepared SmI₂ solution in THF is added dropwise until the characteristic deep blue color persists. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the fused bicyclic oxepane.[9]

Radical_Cyclization_Workflow cluster_setup Reagent & Substrate Preparation cluster_reaction Reaction cluster_workup Workup & Purification SmI2_Solution Prepare SmI₂ Solution in THF Addition Add SmI₂ solution dropwise SmI2_Solution->Addition Substrate_Solution Substrate & HMPA in dry THF Cooling Cool to 0 °C Substrate_Solution->Cooling Cooling->Addition Monitoring Monitor by TLC Addition->Monitoring Quenching Quench with aq. NaHCO₃ Monitoring->Quenching Extraction Extract with Et₂O Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Chromatography Concentration->Purification Product Fused Bicyclic Oxepane Purification->Product

Radical Cyclization Experimental Workflow
Lewis Acid-Mediated Cyclization

Lewis acids can promote the cyclization of suitable acyclic precursors to form oxepanes. This methodology often involves the activation of an epoxide or another electrophilic center by the Lewis acid, followed by intramolecular attack of a nucleophile.[4][12] Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for such transformations.[13]

Table 3: Lewis Acid-Mediated Cyclization for Oxepane Synthesis

EntrySubstrateLewis AcidSolventTemp (°C)Time (h)ProductYield (%)Reference
1Epoxy alcoholBF₃·OEt₂CH₂Cl₂-782Hydroxylated oxepane78[4]
2Bis-epoxideSc(OTf)₃CH₂Cl₂04Fused polycyclic ether65[4]
3Hydroxy cyclobutenoneRh(I) catalystDioxane10012Substituted oxepane60-90[3]
4Oxetanol and 1,2-diolHNTf₂Dichloroethane80161,4-Dioxane50-80[14]

Experimental Protocol: Synthesis of a Hydroxylated Oxepane via BF₃·OEt₂-Mediated Cyclization

To a stirred solution of the epoxy alcohol (0.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere is added boron trifluoride etherate (BF₃·OEt₂, 0.24 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the hydroxylated oxepane.[4]

Lewis_Acid_Cyclization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate_Solution Epoxy Alcohol in dry CH₂Cl₂ Cooling Cool to -78 °C Substrate_Solution->Cooling Lewis_Acid_Addition Add BF₃·OEt₂ dropwise Cooling->Lewis_Acid_Addition Stirring Stir for 2 h at -78 °C Lewis_Acid_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with aq. NaHCO₃ Monitoring->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product Hydroxylated Oxepane Purification->Product

Lewis Acid-Mediated Cyclization Workflow
Nicholas–Ferrier Rearrangement

The Nicholas–Ferrier rearrangement is a powerful method for the synthesis of unsaturated oxygen heterocycles, including oxepenes, from propargyl ethers.[3] This reaction typically involves the use of a Lewis acid to promote the rearrangement of a glycal precursor.

Table 4: Nicholas–Ferrier Rearrangement for Oxepene Synthesis

EntryGlycal PrecursorLewis AcidSolventTemp (°C)Time (h)ProductYield (%)Reference
1C6 O-arylated D-glucalBF₃·OEt₂CH₂Cl₂01Polyhydroxylated oxepene38-69[3]
2Substituted glycalTMSOTfAcetonitrile-402Disubstituted oxepene75[3]
3Silylated glycalSnCl₄CH₂Cl₂-783Silylated oxepene80[15]

Experimental Protocol: General Procedure for Nicholas–Ferrier Rearrangement

To a solution of the C6-O-arylated D-glucal derivative (0.1 mmol) in anhydrous dichloromethane (2 mL) at 0 °C is added a solution of boron trifluoride etherate (0.12 mmol) in dichloromethane. The mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding polyhydroxylated oxepene.[3]

Biological Activity of Substituted Oxepanes

Substituted oxepanes are found in a variety of biologically active natural products and have shown promise in drug discovery programs.[16] Many oxepane-containing marine natural products exhibit potent cytotoxic activities against a range of cancer cell lines.[17]

Anticancer Activity

The oxepane motif is a key structural feature in several natural products with significant anticancer properties.[16] Synthetic derivatives of these natural products, as well as novel substituted oxepanes, are being actively investigated for their potential as anticancer agents.

Table 5: Anticancer Activity of Oxepane-Containing Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
Sipholenol AP-glycoprotein-mediated multi-drug resistant cancer cellsNot specified (reverses resistance)[16]
Oxepinamide derivativeVarious cancer cell linesNot specified (potent activity)[16]
Dibenzo[b,f]oxepine derivativeHCT116 (colon)< 30% viability at test concentration[18]
Allocolchicinoid with 2,3-dihydrobenzo[b]oxepine moietyHEK293, PANC-1, HeLa, Colon26Low micromolar range[1]
Oxazepan derivative of coumarin acidCaCo-2 (colon)Dose-dependent cytotoxicity[17]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., HCT116, CaCo-2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[19] The cells are then treated with various concentrations of the test compounds (substituted oxepanes) for 48 hours. Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[20][21][22]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Attachment Allow to attach for 24 h Cell_Seeding->Attachment Treatment Treat with Oxepane Derivatives for 48 h Attachment->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation Incubate for 4 h MTT_Addition->Incubation Formazan_Dissolution Dissolve Formazan in DMSO Incubation->Formazan_Dissolution Absorbance_Reading Read Absorbance at 570 nm Formazan_Dissolution->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Absorbance_Reading->IC50_Calculation

MTT Assay Experimental Workflow
Signaling Pathways

The precise mechanisms of action for many anticancer oxepane derivatives are still under investigation. However, some are known to interact with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For example, some natural products containing the oxepane motif have been shown to inhibit the activity of protein kinases, which are crucial regulators of cell signaling.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Oxepane_Inhibitor Oxepane Derivative Oxepane_Inhibitor->Receptor_Tyrosine_Kinase Oxepane_Inhibitor->Signaling_Cascade

Inhibition of a Kinase Signaling Pathway

Spectroscopic Characterization

The structural elucidation of novel substituted oxepanes relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 6: Spectroscopic Data for a Representative Substituted Oxepane

Spectroscopic DataChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz)3.85-3.60 (m, 4H, O-CH₂), 2.10-1.80 (m, 6H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)70.5 (O-CH₂), 32.1 (CH₂), 25.8 (CH₂), 14.2 (CH₃)
IR (neat, cm⁻¹)2925 (C-H stretch), 1110 (C-O stretch)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual spectroscopic data will vary depending on the specific substitution pattern of the oxepane.

Conclusion

Substituted oxepanes represent a challenging yet rewarding class of molecules for synthetic and medicinal chemists. The synthetic methodologies outlined in this guide, including ring-closing metathesis, radical cyclization, and Lewis acid-mediated cyclization, provide a toolbox for accessing a diverse range of oxepane derivatives. The promising biological activities, particularly in the realm of anticancer research, underscore the importance of continued exploration of this chemical space. The detailed protocols and workflow visualizations provided herein are intended to facilitate the design and execution of research programs aimed at the synthesis and evaluation of novel substituted oxepanes for drug discovery and other applications.

References

Methodological & Application

Application Note and Protocol: Synthesis of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-methyloxepan-4-amine via a one-pot direct reductive amination of oxepan-4-one. The selected method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high efficiency and operational simplicity.[1][2] This protocol is designed to be a reliable procedure for producing the target compound for research and development purposes.

Synthetic Scheme

The synthesis proceeds via the reductive amination of the cyclic ketone, oxepan-4-one, with methylamine. An intermediate iminium ion is formed in situ and subsequently reduced by sodium triacetoxyborohydride to yield the desired secondary amine.

Reaction scheme for the synthesis of this compound from oxepan-4-one.

Reagents and Materials

The following table outlines the necessary reagents for the synthesis on a 10 mmol scale.

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountNotes
Oxepan-4-oneC₆H₁₀O114.141.01.14 gStarting material
Methylamine hydrochlorideCH₅N·HCl67.521.20.81 gAmine source
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.941.53.18 gReducing agent
Acetic Acid (Glacial)C₂H₄O₂60.051.10.66 g (0.63 mL)Catalyst
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-100 mLAnhydrous solvent
Saturated Sodium BicarbonateNaHCO₃--~50 mLFor work-up
Dichloromethane (DCM)CH₂Cl₂84.93-~150 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis protocol.

SynthesisWorkflow reagents Combine Oxepan-4-one, Methylamine HCl, and Acetic Acid in DCE stir1 Stir at Room Temperature (30 minutes) reagents->stir1 add_reductant Add Sodium Triacetoxyborohydride (Portion-wise) stir1->add_reductant stir2 Stir at Room Temperature (12-18 hours) add_reductant->stir2 quench Quench with Saturated Sodium Bicarbonate Solution stir2->quench extract Extract with Dichloromethane (3 times) quench->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and should be handled with care.

  • Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxepan-4-one (1.14 g, 10.0 mmol).

    • Add methylamine hydrochloride (0.81 g, 12.0 mmol) to the flask.

    • Add anhydrous 1,2-dichloroethane (100 mL) followed by glacial acetic acid (0.63 mL, 11.0 mmol).

  • Imine Formation:

    • Seal the flask with a septum and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension in several portions over 15-20 minutes. The addition may cause slight effervescence.

    • Allow the reaction mixture to stir at room temperature for 12 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer three times with dichloromethane (50 mL each).

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel. A gradient elution system, such as dichloromethane with a gradual increase in methanol (e.g., 0% to 10% methanol), is typically effective for separating the amine product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

References

Application Notes and Protocols for the Reductive Amination of Oxepan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable for the introduction of amine functionalities into complex molecules, a common requirement in the synthesis of pharmacologically active compounds. Oxepan-4-one is a valuable seven-membered cyclic ether ketone scaffold, and its aminated derivatives are of significant interest in the exploration of new chemical entities with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the one-pot reductive amination of oxepan-4-one with various primary and secondary amines. The protocols described herein utilize common and selective reducing agents to afford the corresponding N-substituted oxepan-4-amines in good to excellent yields.

Reaction Principle

The reductive amination of oxepan-4-one proceeds in two key steps within a single reaction vessel. First, the ketone reacts with a primary or secondary amine to form an intermediate iminium ion. This is a reversible reaction, and the equilibrium is typically driven towards the iminium ion. Subsequently, a reducing agent, added in the same pot, selectively reduces the iminium ion to the corresponding stable amine.[1][2]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2][3] These reagents are favored due to their selectivity for the iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[2][3]

Data Presentation

The following tables summarize the quantitative data for the reductive amination of oxepan-4-one with a selection of primary and secondary amines using different reducing agents and reaction conditions.

Table 1: Reductive Amination of Oxepan-4-one with Primary Amines

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃Dichloromethane (DCM)1285
2AnilineNaBH(OAc)₃Dichloromethane (DCM)1878
34-MethoxybenzylamineNaBH₃CNMethanol (MeOH)1682
4CyclohexylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)1488

Table 2: Reductive Amination of Oxepan-4-one with Secondary Amines

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1MorpholineNaBH(OAc)₃Dichloromethane (DCM)1292
2PiperidineNaBH(OAc)₃Dichloromethane (DCM)1095
3N-MethylbenzylamineNaBH₃CNMethanol (MeOH)2075
4PyrrolidineNaBH(OAc)₃1,2-Dichloroethane (DCE)1290

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This one-pot procedure is a widely used and generally high-yielding method for the reductive amination of ketones.[3]

Materials:

  • Oxepan-4-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of oxepan-4-one (1.0 mmol) in the chosen solvent (DCM or DCE, 10 mL) in a round-bottom flask, add the amine (1.1 mmol).

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • For less reactive amines, a catalytic amount of acetic acid (0.1 mmol) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The addition may be exothermic.

  • Stir the reaction mixture at room temperature for the time indicated in the data tables, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. For basic amine products, the silica gel can be pre-treated with triethylamine, or a small percentage of triethylamine (e.g., 1%) can be added to the eluent to prevent streaking and improve separation.[4][5]

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is also a one-pot procedure, particularly useful for a wide range of amines.[2][3]

Materials:

  • Oxepan-4-one

  • Amine (primary or secondary)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Dissolve oxepan-4-one (1.0 mmol) and the amine (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 mmol) in one portion. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for the time indicated in the data tables, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Mandatory Visualization

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Oxepan_4_one Oxepan-4-one Mixing Mixing in Solvent Oxepan_4_one->Mixing Amine Amine (R-NH₂ or R₂NH) Amine->Mixing Iminium_Formation Iminium Ion Formation Mixing->Iminium_Formation Reduction Reduction Iminium_Formation->Reduction Quenching Quenching Reduction->Quenching Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-Substituted Oxepan-4-amine Purification->Final_Product

Caption: Workflow for the one-pot reductive amination of oxepan-4-one.

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Ketone Oxepan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted Oxepan-4-amine Iminium->Product + Hydride Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

References

N-Methyloxepan-4-amine: A Building Block Awaiting Exploration in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in saturated heterocyclic scaffolds in medicinal chemistry, specific applications and detailed synthetic protocols for N-methyloxepan-4-amine remain largely undocumented in publicly available scientific literature and patent databases. This promising building block, featuring a seven-membered oxepane ring and a secondary amine, holds potential for the development of novel therapeutics. However, a comprehensive search has revealed a significant gap in reported data, precluding the creation of detailed application notes and experimental protocols at this time.

Saturated heterocycles are increasingly sought after in drug design due to their ability to introduce three-dimensional complexity, improve physicochemical properties, and enhance metabolic stability compared to their aromatic counterparts. The oxepane motif, in particular, offers a flexible yet constrained scaffold that can be exploited to orient substituents in precise vectors to interact with biological targets. The presence of a secondary amine in this compound provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.

General Synthetic Utility of Saturated Cyclic Amines

While specific examples for this compound are unavailable, the general reactivity of saturated cyclic amines is well-established in medicinal chemistry. These building blocks are commonly employed in a range of synthetic transformations, including:

  • N-Alkylation and N-Arylation: The secondary amine can readily undergo reactions with alkyl or aryl halides, or participate in more advanced cross-coupling reactions to introduce a wide array of substituents.

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters is a fundamental transformation to generate amide derivatives, which are prevalent in bioactive molecules.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex amine derivatives.

  • Urea and Sulfonamide Formation: Reactions with isocyanates or sulfonyl chlorides, respectively, provide access to ureas and sulfonamides, two important functional groups in pharmaceuticals.

The logical workflow for incorporating a building block like this compound into a drug discovery program would typically follow the pathway outlined below.

G cluster_0 Building Block Availability cluster_1 Primary Transformations cluster_2 Compound Library Synthesis cluster_3 Screening & Optimization A Synthesis or Purchase of This compound B N-Alkylation / N-Arylation A->B C Amide Coupling A->C D Reductive Amination A->D E Urea / Sulfonamide Formation A->E F Generation of Diverse Derivatives B->F C->F D->F E->F G Biological Screening F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: General workflow for utilizing a novel building block in drug discovery.

Potential Signaling Pathways to Target

Given the structural motifs present in many biologically active compounds, derivatives of this compound could potentially be designed to modulate a variety of signaling pathways. For instance, the incorporation of this scaffold into molecules targeting G-protein coupled receptors (GPCRs) or kinases is a plausible strategy.

G cluster_0 Potential Drug Target Interaction cluster_1 Downstream Signaling Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binds to Kinase Kinase Ligand->Kinase Inhibits G_Protein G-Protein Activation GPCR->G_Protein Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Second_Messenger Second Messenger Modulation G_Protein->Second_Messenger Cellular_Response_GPCR Cellular Response Second_Messenger->Cellular_Response_GPCR Signaling_Cascade Signaling Cascade Phosphorylation->Signaling_Cascade Cellular_Response_Kinase Cellular Response Signaling_Cascade->Cellular_Response_Kinase

Caption: Potential targeting of GPCR and kinase pathways by novel derivatives.

Conclusion

While this compound presents an intriguing scaffold for medicinal chemistry, the absence of published data on its specific applications is a significant hurdle for researchers looking to utilize it. The development and publication of synthetic methodologies and biological data for derivatives of this building block would be a valuable contribution to the field of drug discovery. Until such information becomes available, scientists may draw inspiration from the well-established chemistry of other saturated cyclic amines to explore the potential of this untapped resource.

Application Notes and Protocols: The Oxepane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biological Significance of the Oxepane Moiety

The oxepane ring is found in a variety of natural products exhibiting a wide range of biological activities.[1][2] Its presence can be crucial for the molecule's interaction with biological targets.

Table 1: Examples of Bioactive Natural Products Containing an Oxepane Ring

Compound NameSourceBiological Activity
Hemibrevetoxin B Marine dinoflagellatesNeurotoxic, binds to voltage-gated sodium channels
Zoapatanol Montanoa tomentosa plantUterine stimulant, potential contraceptive agent
Aplysistatin Marine red algaeCytotoxic against various cancer cell lines, antimalarial, anti-inflammatory
Nakorone Marine spongeNot extensively characterized, part of a family of marine-derived bioactive compounds
Gambierol Marine dinoflagellatesNeurotoxic, potent inhibitor of voltage-gated potassium channels

Note: Quantitative data such as IC50 or Ki values for these natural products are often system-dependent and can be found in specialized pharmacological literature.

Synthetic Strategies for Oxepane Scaffolds

The construction of the seven-membered oxepane ring can be challenging due to unfavorable entropic and enthalpic factors.[1] However, several synthetic strategies have been developed to efficiently access functionalized oxepanes.

Key Synthetic Methodologies:
  • Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of unsaturated rings, including oxepenes, which can be subsequently reduced to oxepanes.[4][5]

  • Lewis Acid-Mediated Cyclizations: Tandem oxacyclizations of precursors like bis-epoxides can lead to the formation of polycyclic ether systems containing oxepane rings.[1]

  • Ring Expansion Reactions: Expansion of smaller rings, such as cyclopropanated glycals, provides a route to functionalized oxepanes.[1]

  • Diels-Alder Reactions: The reaction of furans with alkynes can produce 7-oxonorbornadienes, which can be precursors to oxepine derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of an Oxepene Precursor via Ring-Closing Metathesis (RCM)

This protocol is a general representation of an RCM reaction to form a seven-membered unsaturated ether (oxepene), a common precursor to the saturated oxepane ring.

Materials:

  • A diene-containing ether substrate

  • Grubbs' Catalyst (e.g., 1st or 2nd generation)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the diene-containing ether substrate in anhydrous DCM under an inert atmosphere of argon or nitrogen. The concentration is typically in the range of 0.01-0.1 M.

  • Add Grubbs' catalyst (typically 1-5 mol%) to the solution in one portion.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is driven by the release of ethylene gas.[5]

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired oxepene.

  • The resulting oxepene can be reduced to the corresponding oxepane via standard hydrogenation methods (e.g., H2, Pd/C).

Diagram 1: General Workflow for RCM Synthesis of an Oxepene

RCM_Workflow Substrate Diene Substrate in DCM Reaction RCM Reaction (RT or 40°C) Substrate->Reaction Catalyst Grubbs' Catalyst Catalyst->Reaction Quench Quench (Ethyl Vinyl Ether) Reaction->Quench Completion Purification Purification (Column Chromatography) Quench->Purification Product Oxepene Product Purification->Product

Caption: Workflow for the synthesis of an oxepene via Ring-Closing Metathesis.

Protocol 2: Diels-Alder Reaction for the Formation of an Oxepine Precursor

This protocol outlines a general procedure for the [4+2] cycloaddition of a furan with a dienophile to generate a bicyclic adduct that can be a precursor to oxepine systems.[6]

Materials:

  • Furan derivative (diene)

  • Dienophile (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous toluene or xylene

  • Sealed reaction tube or flask with a condenser

  • Standard heating and stirring equipment

Procedure:

  • In a sealed reaction tube, dissolve the furan derivative and the dienophile in anhydrous toluene.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C.

  • Maintain the reaction at this temperature for several hours to days, monitoring the progress by TLC or NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product, a 7-oxanorbornadiene derivative, can often be purified by recrystallization or silica gel chromatography. This adduct can then undergo further transformations to yield an oxepine.

Diagram 2: Logical Flow of Diels-Alder Approach to Oxepines

Diels_Alder_Flow Diene Furan Derivative Cycloaddition [4+2] Cycloaddition (Heat) Diene->Cycloaddition Dienophile Alkene/Alkyne Dienophile Dienophile->Cycloaddition Adduct 7-Oxanorbornadiene Adduct Cycloaddition->Adduct Transformation Further Transformations Adduct->Transformation Oxepine Oxepine Derivative Transformation->Oxepine

Caption: Conceptual pathway from a furan to an oxepine via a Diels-Alder reaction.

Conclusion

The oxepane scaffold, while presenting synthetic challenges, is a valuable motif in medicinal chemistry due to its presence in a range of bioactive natural products.[2] The development of robust synthetic methodologies, such as ring-closing metathesis, has made this scaffold more accessible for incorporation into drug discovery pipelines. Further exploration of functionalized oxepanes, including simple derivatives like the conceptual N-methyloxepan-4-amine, may lead to the discovery of novel therapeutic agents with improved pharmacological profiles. The protocols and information provided herein serve as a foundational guide for researchers interested in the synthesis and application of this important heterocyclic system.

References

Application Note and Protocol: N-methylation of Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of a methyl group to a nitrogen atom can significantly alter a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. Oxepan-4-amine is a valuable building block in medicinal chemistry, and its N-methylated derivative, N-methyloxepan-4-amine, serves as a key intermediate for more complex molecular architectures. This document provides a detailed protocol for the N-methylation of oxepan-4-amine utilizing the robust and widely applicable Eschweiler-Clarke reaction.

Core Principles

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[1][2][3] This reductive amination process is known for its efficiency and the prevention of over-methylation to form quaternary ammonium salts.[1] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, acting as a hydride donor. The loss of carbon dioxide from formic acid renders the reaction irreversible.[1][3] For primary amines like oxepan-4-amine, this process occurs twice to yield the tertiary amine.[3]

Alternative methods for N-methylation exist, including the use of other reducing agents like sodium cyanoborohydride or catalytic hydrogenation, but the Eschweiler-Clarke reaction is often favored for its operational simplicity and cost-effectiveness.[2][4][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-methylation of cyclic amines using the Eschweiler-Clarke reaction, providing an expected range for the synthesis of this compound.

ParameterExpected ValueNotes
Yield 80-95%Yields can vary based on reaction scale and purification efficiency.
Purity >95%Typically achieved after standard purification techniques like distillation or chromatography.
Reaction Time 4-12 hoursDependent on reaction temperature and substrate reactivity.
Molar Ratio (Amine:Formaldehyde:Formic Acid) 1 : 2.5 : 2.5An excess of formaldehyde and formic acid is used to drive the reaction to completion.

Experimental Protocol: N-methylation of Oxepan-4-amine via Eschweiler-Clarke Reaction

Materials:

  • Oxepan-4-amine

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add oxepan-4-amine (1.0 equivalent).

  • Reagent Addition: To the stirred amine, add formaldehyde solution (2.5 equivalents) followed by the slow, dropwise addition of formic acid (2.5 equivalents). The addition of formic acid is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it under reflux with vigorous stirring for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: Experimental Workflow for N-methylation of Oxepan-4-amine

experimental_workflow start Start: Oxepan-4-amine reagents Add Formaldehyde and Formic Acid start->reagents reaction Heat to Reflux (80-100°C, 4-12h) reagents->reaction workup Aqueous Work-up: - Neutralize with NaHCO₃ - Extract with DCM - Wash with Brine reaction->workup drying Dry Organic Layer (Na₂SO₄) workup->drying purification Purification: - Concentrate - Distill/Chromatograph drying->purification product Product: this compound purification->product eschweiler_clarke_relationship amine Oxepan-4-amine (Primary Amine) iminium Iminium Ion Intermediate amine->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium methylated_amine This compound (Tertiary Amine) iminium->methylated_amine + Formic Acid formic_acid Formic Acid (Hydride Source) formic_acid->methylated_amine co2 CO₂ formic_acid->co2 produces

References

Application Notes and Protocols: Derivatization of N-methyloxepan-4-amine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyloxepan-4-amine is a saturated heterocyclic compound featuring a seven-membered oxepane ring and a secondary amine functionality. Its structural relationship to piperidine, a common motif in bioactive molecules, makes it an interesting scaffold for medicinal chemistry exploration as a potential bioisostere. The replacement of a piperidine ring with an oxepane ring can influence physicochemical properties such as lipophilicity, polarity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

These application notes provide a framework for the derivatization of this compound to generate a library of analogs for screening in various bioassays. The protocols outlined below are based on well-established synthetic methodologies for the modification of secondary amines.

Derivatization Strategies

The secondary amine of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and building blocks. Two common and robust methods for its derivatization are amide coupling and reductive amination.

Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of new chemical entities. This reaction involves the coupling of the secondary amine of this compound with a carboxylic acid, leading to the formation of an N-acyl-N-methyloxepan-4-amine derivative.

Workflow for Amide Coupling:

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Amine This compound Coupling Nucleophilic Attack Amine->Coupling Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Acid->Activation CouplingAgent Coupling Agent (e.g., HATU, HOBt/EDC) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Purification Purification Coupling->Purification AmideProduct N-acyl-N-methyloxepan-4-amine Purification->AmideProduct

Caption: General workflow for amide coupling of this compound.

Experimental Protocol: General Procedure for Amide Coupling

  • Preparation: To a solution of the desired carboxylic acid (1.2 equivalents) in an appropriate aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) is added a coupling agent such as HATU (1.2 equivalents) or a combination of HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Activation: The mixture is stirred at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Coupling: this compound (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) are added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 4-24 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-acyl-N-methyloxepan-4-amine derivative.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.

Workflow for Reductive Amination:

ReductiveAmination cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Amine This compound IminiumFormation Iminium Ion Formation Amine->IminiumFormation Carbonyl Aldehyde or Ketone (R1R2C=O) Carbonyl->IminiumFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction In-situ Reduction ReducingAgent->Reduction AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->IminiumFormation IminiumFormation->Reduction Purification Purification Reduction->Purification TertiaryAmine N-alkyl/arylmethyl-N-methyloxepan-4-amine Purification->TertiaryAmine

Caption: General workflow for reductive amination of this compound.

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of acetic acid.

  • Iminium Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 2-12 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted-N-methyloxepan-4-amine derivative.

Bioassay Considerations

The newly synthesized library of this compound derivatives can be screened in a variety of bioassays to explore their potential biological activities. The choice of bioassay will depend on the therapeutic area of interest and the nature of the substituents introduced.

Signaling Pathway Hypothesis for GPCR Targets:

Given that many piperidine-containing drugs target G-protein coupled receptors (GPCRs), it is plausible that this compound derivatives could also interact with this important class of receptors. A general signaling pathway for a GPCR is depicted below.

GPCRSignaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP, IP3) Effector->SecondMessenger Production Ligand This compound Derivative Ligand->GPCR Binding CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: Hypothetical GPCR signaling pathway for this compound derivatives.

Data Presentation

Quantitative data from bioassays, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, should be tabulated for clear comparison of the structure-activity relationship (SAR).

Table 1: Hypothetical Bioactivity Data for N-Acyl-N-methyloxepan-4-amine Derivatives

Derivative IDR-GroupTargetBioassayIC₅₀ (µM)
NMO-A-001PhenylTarget XEnzyme Inhibition10.5
NMO-A-0024-ChlorophenylTarget XEnzyme Inhibition5.2
NMO-A-0032-ThienylTarget XEnzyme Inhibition8.9
NMO-A-004CyclohexylTarget XEnzyme Inhibition> 50

Table 2: Hypothetical Bioactivity Data for N-Substituted-N-methyloxepan-4-amine Derivatives

Derivative IDR-GroupTargetBioassayEC₅₀ (nM)
NMO-R-001BenzylGPCR YFunctional Assay150
NMO-R-0024-FluorobenzylGPCR YFunctional Assay75
NMO-R-003Pyridin-3-ylmethylGPCR YFunctional Assay200
NMO-R-004PhenethylGPCR YFunctional Assay350

Conclusion

The derivatization of this compound via robust synthetic methods such as amide coupling and reductive amination provides a straightforward approach to generate novel chemical entities for biological screening. The systematic evaluation of these derivatives in relevant bioassays, coupled with clear data presentation, will enable the elucidation of structure-activity relationships and the potential identification of new lead compounds for drug discovery programs. The exploration of the oxepane scaffold as a piperidine bioisostere holds promise for the development of next-generation therapeutics with improved properties.

Application Note and Protocol: A Scalable Synthesis of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-part protocol for the synthesis of N-methyloxepan-4-amine, a valuable building block in medicinal chemistry. The synthesis is achieved through a scalable two-step process commencing with the commercially available precursor, oxepan-4-one. The initial phase details a laboratory-scale procedure suitable for producing gram quantities of the target compound. The subsequent section outlines a scale-up protocol, addressing the critical considerations for producing this compound on a multi-kilogram scale, with a focus on process safety, efficiency, and product purity.

Introduction

This compound is a saturated heterocyclic amine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The oxepane scaffold is present in a number of natural products and designed therapeutic agents. The N-methyl group can be crucial for modulating properties such as solubility, basicity, and interaction with biological targets. Consequently, robust and scalable synthetic access to this compound is of significant interest to the drug development community.

This application note describes a practical and efficient synthesis of this compound via reductive amination of oxepan-4-one with methylamine. This method is well-suited for scale-up due to the availability of the starting materials, the generally high yields of the reaction, and the straightforward purification procedures.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the readily available 1,4-dioxaspiro[4.5]decan-8-one, which serves as a protected form of cyclohexanone. This is then converted to oxepan-4-one, which undergoes reductive amination to yield the final product.

G A 1,4-Dioxaspiro[4.5]decan-8-one B Oxepan-4-one A->B 1. Baeyer-Villiger oxidation 2. Hydrolysis C This compound B->C Reductive Amination (MeNH2, NaBH(OAc)3)

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This protocol is designed for the synthesis of this compound on a gram scale.

1.1 Materials and Equipment

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfite (Na2SO3)

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

  • Oxepan-4-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Chromatography column

1.2 Experimental Procedure

Step 1: Synthesis of Oxepan-4-one

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in dichloromethane (DCM, 10 volumes), add solid sodium bicarbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 10% aqueous sodium sulfite solution.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product, add a 2 M solution of hydrochloric acid (5 volumes) and stir at room temperature for 4 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oxepan-4-one by flash column chromatography.

Step 2: Synthesis of this compound

  • To a stirred solution of oxepan-4-one (1 equivalent) in 1,2-dichloroethane (DCE, 10 volumes), add methylamine (2.0 M solution in THF, 1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by distillation under reduced pressure or by flash column chromatography.

Part 2: Scale-Up Synthesis Protocol

This protocol provides guidance for the kilogram-scale production of this compound, focusing on the reductive amination step.

2.1 Process Safety and Engineering Controls

  • Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before commencing the scale-up synthesis. Key hazards include the flammability of solvents, the reactivity of sodium triacetoxyborohydride with water, and the corrosive nature of acidic and basic solutions.

  • Equipment: The reaction should be performed in a suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. The reactor should be located in a well-ventilated area or a walk-in fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. For large-scale operations, a face shield and respiratory protection may be necessary, particularly during the handling of powders and charging of the reactor.

2.2 Scale-Up Procedure for Reductive Amination

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with oxepan-4-one (1 equivalent) and 1,2-dichloroethane (8 volumes). Begin agitation.

  • Methylamine Addition: Slowly add a solution of methylamine (2.0 M in THF, 1.2 equivalents) to the reactor while maintaining the internal temperature below 25 °C. An exotherm may be observed.

  • Imine Formation: Stir the mixture at 20-25 °C for at least 2 hours. Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS) to confirm imine formation.

  • Reductant Addition: In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.3 equivalents) in 1,2-dichloroethane (2 volumes). Slowly add this slurry to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 20-30 °C. Gas evolution (hydrogen) will occur; ensure adequate ventilation.

  • Reaction and Monitoring: Stir the reaction mixture at 25-30 °C for 18-24 hours. Monitor the reaction progress by GC or HPLC until the starting material is consumed.

  • Work-up:

    • Slowly and carefully quench the reaction by adding a 10% aqueous solution of sodium hydroxide. The pH of the aqueous layer should be >12.

    • Stir the biphasic mixture for 30 minutes.

    • Stop the agitation and allow the layers to separate.

    • Drain the lower organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 3 volumes).

    • Combine all organic layers.

  • Solvent Swap and Isolation:

    • Charge the combined organic layers to a distillation apparatus.

    • Concentrate the solution under reduced pressure to remove the chlorinated solvents.

    • Add a suitable higher-boiling solvent (e.g., toluene) and continue the distillation to azeotropically remove any remaining water.

    • The final product can be isolated as the free base by fractional distillation under high vacuum or as a salt (e.g., hydrochloride) by treating the toluene solution with a solution of HCl in isopropanol, followed by filtration and drying.

Data Presentation

ParameterLaboratory-Scale (Step 1)Laboratory-Scale (Step 2)Scale-Up (Reductive Amination)
Starting Material 1,4-Dioxaspiro[4.5]decan-8-oneOxepan-4-oneOxepan-4-one
Scale 5 g2 g5 kg
Product Oxepan-4-oneThis compoundThis compound
Expected Yield 60-70%75-85%>80%
Purity (by GC/HPLC) >95%>98%>99%
Appearance Colorless oilColorless to pale yellow oilColorless to pale yellow oil
Key Analytical Data 1H NMR, 13C NMR, IR1H NMR, 13C NMR, MS1H NMR, 13C NMR, MS, Purity by HPLC

Experimental Workflow

G cluster_0 Step 1: Oxepan-4-one Synthesis cluster_1 Step 2: this compound Synthesis A Charge 1,4-Dioxaspiro[4.5]decan-8-one and DCM B Add NaHCO3 A->B C Cool to 0 °C B->C D Add m-CPBA C->D E Reaction at RT D->E F Aqueous Work-up E->F G Hydrolysis with HCl F->G H Purification (Chromatography) G->H I Charge Oxepan-4-one and DCE J Add Methylamine I->J K Imine Formation J->K L Add NaBH(OAc)3 K->L M Reaction at RT L->M N Aqueous Work-up M->N O Purification (Distillation/Chromatography) N->O

Figure 2: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N-methyloxepan-4-amine, a secondary cyclic amine of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established purification techniques for structurally related cyclic and N-methylated amines. These methods are designed to be adapted and optimized based on empirical results obtained in the laboratory.

Introduction

This compound is a heterocyclic compound featuring a seven-membered oxepane ring and a secondary amine functional group. The presence of the basic nitrogen atom dictates the purification strategies, which primarily involve leveraging its ability to be protonated and deprotonated. Common impurities in the synthesis of such amines may include starting materials, reagents, by-products from over-alkylation (tertiary amine), or under-alkylation (primary amine), and non-basic organic residues. The choice of purification method will depend on the nature of these impurities, the scale of the purification, and the desired final purity of the compound.

The principal purification techniques detailed in this document are:

  • Acid-Base Extraction: A fundamental and highly effective method for separating basic amines from acidic and neutral impurities.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities. Both normal-phase and reversed-phase approaches are discussed to address the challenges associated with amine purification on silica gel.

  • Crystallization as a Salt: A classic method for obtaining highly pure crystalline material by forming a salt of the amine.

Physicochemical Data (Estimated)

PropertyEstimated ValueRelevance to Purification
Molecular Formula C₈H₁₇NO-
Molecular Weight 143.23 g/mol Important for characterization and yield calculations.
Appearance Colorless to pale yellow oil or low-melting solidPhysical state at room temperature will influence handling procedures.
Boiling Point 180-220 °C (at atmospheric pressure)If the compound is thermally stable, fractional distillation under vacuum could be a viable purification method for large quantities.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Hydrochloride salt is expected to be soluble in water.Crucial for selecting appropriate solvents for extraction, chromatography, and crystallization.
pKa of Conjugate Acid 9.5 - 10.5Essential for determining the optimal pH for acid-base extractions and for method development in reversed-phase chromatography.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing non-basic impurities from a crude reaction mixture.

Objective: To isolate this compound from acidic and neutral organic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate (e.g., 50 mL for 1 g of crude material).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine will move to the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.[2][3][4]

  • Removal of Neutral and Acidic Impurities: The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (pH > 12, check with pH paper). The protonated amine will be converted back to its free base form.

  • Back-Extraction:

    • Return the basic aqueous solution to the separatory funnel.

    • Add a fresh portion of dichloromethane or ethyl acetate.

    • Shake vigorously and allow the layers to separate. The free amine will now be in the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Drying and Concentration:

    • Wash the combined organic extracts with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the purified this compound.

Workflow for Acid-Base Extraction:

AcidBaseExtraction crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 aq_layer Aqueous Layer (Protonated Amine) sep_funnel1->aq_layer Extract org_layer1 Organic Layer (Impurities) sep_funnel1->org_layer1 Separate sep_funnel2 Separatory Funnel: Add 1M NaOH aq_layer->sep_funnel2 aq_layer2 Aqueous Layer (Waste) sep_funnel2->aq_layer2 Separate org_layer2 Organic Layer (Free Amine) sep_funnel2->org_layer2 Extract drying Dry with Na2SO4 org_layer2->drying evaporation Evaporate Solvent drying->evaporation product Purified This compound evaporation->product

Caption: Workflow of purification by acid-base extraction.

Protocol 2: Flash Column Chromatography

Due to the basic nature of amines, standard silica gel chromatography can result in poor separation (streaking). The following protocols describe methods to mitigate this issue.

Objective: To purify this compound from impurities of different polarity using silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system (or glass column)

  • Test tubes for fraction collection

Procedure:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like DCM or ethyl acetate) and a polar solvent (like methanol).

    • To prevent streaking, add a small amount of triethylamine (0.5-1%) to the eluent. For example, DCM:MeOH:TEA in a ratio of 95:4.5:0.5.

    • The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine).

    • Pack the column with the slurry.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for complex mixtures.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent (and triethylamine) under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual triethylamine.

Objective: To purify polar or ionizable this compound using a C18 stationary phase.

Materials:

  • Crude this compound

  • C18 silica gel

  • Solvents: HPLC-grade Water, Acetonitrile (ACN) or Methanol (MeOH)

  • Volatile base (e.g., Triethylamine (TEA) or Ammonium Hydroxide)

  • Reversed-phase flash chromatography system

Procedure:

  • Method Development:

    • The mobile phase should be buffered at an alkaline pH, ideally 2 units above the pKa of the amine's conjugate acid (estimated pKa ~10, so pH ~12).[1] However, since C18 silica is not stable at high pH, a common practice is to use a volatile base like 0.1% TEA in the mobile phase.

    • A typical solvent system is a gradient of acetonitrile or methanol in water, both containing 0.1% TEA.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 5% ACN in water with 0.1% TEA) for several column volumes.

  • Sample Loading: Dissolve the sample in a small volume of a solvent compatible with the mobile phase (e.g., methanol or the initial mobile phase).

  • Elution: Run a gradient from low to high organic solvent concentration (e.g., 5% to 95% ACN in water). The non-polar compounds will elute later.

  • Fraction Collection and Isolation: Collect and analyze fractions as in normal-phase chromatography. Combine the pure fractions and remove the solvents by rotary evaporation.

Workflow for Flash Chromatography:

FlashChromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc TLC Analysis (Solvent System Development) column_prep Column Packing and Equilibration tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation product Purified Product evaporation->product

Caption: General workflow for purification by flash chromatography.

Protocol 3: Purification by Crystallization as a Hydrochloride Salt

This method is excellent for obtaining a highly pure, stable, and easy-to-handle solid form of the amine.

Objective: To purify this compound by forming its hydrochloride salt and crystallizing it.

Materials:

  • Purified this compound (from extraction or chromatography)

  • Anhydrous organic solvent (e.g., Diethyl ether, Ethyl acetate, or 2-Propanol)

  • Anhydrous HCl solution (e.g., 2 M in diethyl ether) or anhydrous HCl gas

  • Beakers, Erlenmeyer flasks with stirring

  • Buchner funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Dissolve the amine in a minimal amount of a suitable anhydrous organic solvent in which the hydrochloride salt is expected to be insoluble (e.g., diethyl ether or ethyl acetate).

  • Salt Formation:

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • Continue adding the HCl solution until precipitation of the hydrochloride salt is complete. You can monitor the pH of a wet glass rod held over the solution with pH paper (it should be acidic).

  • Crystallization:

    • Allow the mixture to stir in the ice bath for 30-60 minutes to promote complete crystallization.

    • If crystallization is slow, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation of the Salt:

    • Collect the crystalline hydrochloride salt by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Drying: Dry the purified this compound hydrochloride salt under vacuum.

  • (Optional) Liberation of the Free Amine:

    • If the free amine is required, the hydrochloride salt can be dissolved in water and treated with a base (e.g., 1 M NaOH) until the solution is basic.

    • The free amine can then be extracted into an organic solvent as described in the acid-base extraction protocol.

Logical Flow for Crystallization:

Crystallization start Start with Purified Amine dissolve Dissolve in Anhydrous Organic Solvent start->dissolve add_hcl Add Anhydrous HCl Solution dissolve->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate crystallize Stir in Ice Bath to Complete Crystallization precipitate->crystallize filter Vacuum Filter and Wash with Cold Solvent crystallize->filter dry Dry Under Vacuum filter->dry product Pure Hydrochloride Salt dry->product

Caption: Logical flow for purification via salt crystallization.

Summary and Recommendations

The choice of purification technique for this compound will be dictated by the specific impurities present and the required scale and purity.

  • For a quick and efficient removal of non-basic impurities, acid-base extraction is the recommended first step.

  • For separating the target amine from other basic or closely related impurities, flash column chromatography is the most powerful technique. Using an amine-modified stationary phase or adding a basic modifier to the eluent is crucial for successful separation on silica.

  • To obtain a highly pure and stable solid material, crystallization as the hydrochloride salt is an excellent final purification step.

It is often beneficial to use a combination of these techniques to achieve the highest purity. For example, an initial acid-base extraction can be followed by flash chromatography for a highly pure final product. The protocols provided here should serve as a strong foundation for developing a robust and efficient purification process for this compound.

References

Application Notes and Protocols: Reactions of N-methyloxepan-4-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of N-methyloxepan-4-amine, a secondary cyclic amine, with various common electrophiles. The methodologies outlined below are foundational for the synthesis of diverse N-substituted oxepane derivatives for applications in medicinal chemistry and materials science.

N-Acylation with Acyl Chlorides (Schotten-Baumann Reaction)

N-acylation of this compound with acyl chlorides is a robust and high-yielding method for the formation of corresponding amides. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.[1][2] The general mechanism involves a nucleophilic addition-elimination pathway at the carbonyl carbon of the acyl chloride.[2][3]

General Reaction Scheme:

acylation Amine This compound Amide N-acyl-N-methyloxepan-4-amine Amine->Amide + R-COCl, Base AcylChloride R-COCl (Acyl Chloride) Salt Base·HCl

Caption: N-acylation of this compound.

Experimental Protocol:
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of amine).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:
EntryAcyl Chloride (R-COCl)BaseSolventTime (h)Yield (%)
1Acetyl chlorideTEADCM295
2Benzoyl chlorideDIPEADCM492
3Chloroacetyl chlorideTEATHF390

N-Alkylation with Alkyl Halides

The reaction of this compound with alkyl halides leads to the formation of tertiary amines. As a secondary amine, it can undergo mono-alkylation. However, the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide.[4][5] Careful control of stoichiometry is crucial for selective mono-alkylation.[4]

General Reaction Scheme:

alkylation Amine This compound TertiaryAmine N-alkyl-N-methyloxepan-4-amine Amine->TertiaryAmine + R-X, Base AlkylHalide R-X (Alkyl Halide) Salt Base·HX

Caption: N-alkylation of this compound.

Experimental Protocol:
  • Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL per mmol of amine), add a base like potassium carbonate (K₂CO₃) or DIPEA (2.0 eq).

  • Reagent Addition: Add the alkyl halide (1.0-1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Data Presentation:
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile601285
2Ethyl iodideDIPEADMF501878
3Methyl iodideK₂CO₃AcetonitrileRT2470 (mixture with quaternary salt)

N-Sulfonylation with Sulfonyl Chlorides

This compound reacts with sulfonyl chlorides in the presence of a base to yield N-sulfonamides. This reaction is analogous to acylation and is useful for the synthesis of compounds with potential biological activity.

General Reaction Scheme:

sulfonylation Amine This compound Sulfonamide N-sulfonyl-N-methyloxepan-4-amine Amine->Sulfonamide + R-SO₂Cl, Base SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) Salt Base·HCl

Caption: N-sulfonylation of this compound.

Experimental Protocol:
  • Preparation: Dissolve this compound (1.0 eq) and a base such as pyridine or TEA (1.5 eq) in DCM (10 mL per mmol of amine).

  • Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with 1M HCl solution to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Data Presentation:
EntrySulfonyl Chloride (R-SO₂Cl)BaseSolventTime (h)Yield (%)
1Benzenesulfonyl chloridePyridineDCM693
2p-Toluenesulfonyl chlorideTEADCM495
3Methanesulfonyl chlorideTEADCM888

Experimental Workflow Overview

The general workflow for the synthesis and purification of N-substituted this compound derivatives is summarized in the diagram below.

workflow start Start: Dissolve Amine and Base reagent_add Add Electrophile (Acyl/Alkyl/Sulfonyl Chloride) start->reagent_add reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) reagent_add->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow.

References

Synthesis of N-methyloxepan-4-amine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of N-methyloxepan-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of oxepan-4-one with methylamine. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and expected results, including characterization data.

Introduction

This compound is a cyclic secondary amine that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its oxepane core is a privileged scaffold found in a number of biologically active molecules. The secondary amine moiety provides a readily functionalizable handle for the introduction of diverse substituents, making it a versatile precursor for the generation of compound libraries in drug discovery campaigns. The most direct and widely used method for the synthesis of such N-alkylated cyclic amines is reductive amination.[1][2] This method involves the reaction of a ketone with an amine to form an intermediate imine, which is subsequently reduced in situ to the desired amine.[1]

Reaction Scheme

The synthesis of this compound proceeds via the reductive amination of oxepan-4-one with methylamine. The reaction is typically carried out in a suitable solvent, such as methanol or 1,2-dichloroethane (DCE), using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Figure 1: General scheme for the reductive amination of oxepan-4-one.

G start Oxepan-4-one intermediate Iminium Intermediate start->intermediate Imination product This compound intermediate->product Reduction reagents + Methylamine (CH3NH2) reducing_agent + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination of oxepan-4-one with methylamine.

Experimental Protocol

This protocol is based on established procedures for reductive amination.[1][2]

Materials:

  • Oxepan-4-one

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol, or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add oxepan-4-one (1.0 eq). Dissolve the ketone in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Addition of Amine: Add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Acetic acid (0.1 eq) can be added to catalyze this step, particularly when using less reactive ketones.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.2 - 1.5 eq) or sodium borohydride (1.5 - 2.0 eq), portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure product.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Starting MaterialOxepan-4-one
ReagentsMethylamine hydrochloride, Sodium triacetoxyborohydride, Triethylamine
Solvent1,2-Dichloroethane (DCE)
Reaction Time16 hours
Reaction TemperatureRoom Temperature
Purification MethodColumn Chromatography
Expected Yield 75-85%
Appearance Colorless to pale yellow oil
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
¹H NMR (CDCl₃, δ ppm) Anticipated shifts: 3.8-3.6 (m), 2.8-2.6 (m), 2.4 (s), 1.9-1.7 (m)
¹³C NMR (CDCl₃, δ ppm) Anticipated shifts: 72-70, 58-56, 38-36, 35-33
Mass Spec (ESI+) m/z [M+H]⁺: 130.1

Note: The NMR and Mass Spec data are predicted values and should be confirmed by experimental analysis.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical experimental workflow. This can be visualized as a flowchart:

G cluster_0 Reaction Stage cluster_1 Work-up and Purification A Dissolve Oxepan-4-one in Solvent B Add Methylamine (and optional base/catalyst) A->B C Imine Formation (Stir at RT) B->C D Cool Reaction (Ice Bath) C->D E Add Reducing Agent (Portion-wise) D->E F Reaction at RT (Overnight) E->F G Quench with NaHCO3 Solution F->G H Extract with Organic Solvent G->H I Wash with Brine H->I J Dry over Anhydrous Salt I->J K Concentrate under Reduced Pressure J->K L Purify by Column Chromatography K->L M M L->M Characterization (NMR, MS)

Caption: Experimental workflow for this compound synthesis.

Conclusion

The reductive amination of oxepan-4-one provides an efficient and reliable method for the synthesis of this compound. The protocol described herein is straightforward to implement in a standard laboratory setting and yields the desired product in good purity and yield. This versatile intermediate can be further elaborated to generate a wide array of novel molecules for drug discovery and development programs.

References

Troubleshooting & Optimization

Optimizing N-methyloxepan-4-amine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-methyloxepan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental procedures to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination of oxepan-4-one with methylamine. This method is favored for its operational simplicity and generally good yields. The reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is most effective for this transformation?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of oxepan-4-one.[1][2] It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion in the presence of the starting ketone, thus minimizing side reactions such as the reduction of oxepan-4-one to the corresponding alcohol. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require more careful pH control.[2] Sodium borohydride (NaBH₄) is generally too reactive and can lead to significant reduction of the starting ketone.[1]

Q3: What are the common side products, and how can they be minimized?

A3: The most common side products are oxepan-4-ol, formed from the reduction of the starting ketone, and the tertiary amine arising from over-alkylation of the product. Minimizing the formation of oxepan-4-ol is best achieved by using a selective reducing agent like sodium triacetoxyborohydride and adding it after the imine has had time to form. Over-alkylation can be controlled by using a moderate excess of methylamine and avoiding a large excess of the reducing agent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting material, oxepan-4-one. For more detailed analysis, LC-MS can be used to monitor the formation of the product and the presence of any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivation of the reducing agent. 3. Incorrect pH of the reaction mixture.1. Allow the oxepan-4-one and methylamine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. The addition of a mild acid catalyst like acetic acid can facilitate imine formation. 2. Ensure the reducing agent is fresh and was stored under anhydrous conditions. Add the reducing agent portion-wise to maintain its activity. 3. For reagents like NaBH₃CN, the reaction is most efficient at a slightly acidic pH (around 5-6). If using NaBH(OAc)₃, the acetic acid byproduct will typically maintain an appropriate pH.
Significant Formation of Oxepan-4-ol Side Product 1. The reducing agent is too reactive. 2. The reducing agent was added too early.1. Switch to a milder reducing agent such as sodium triacetoxyborohydride. 2. Ensure sufficient time for imine formation before the addition of the reducing agent.
Presence of Over-Alkylated Tertiary Amine Product 1. A large excess of oxepan-4-one relative to methylamine. 2. The product amine is reacting with remaining oxepan-4-one.1. Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to favor the formation of the secondary amine. 2. Monitor the reaction closely and stop it once the starting ketone is consumed.
Difficult Purification 1. The product is co-eluting with starting materials or side products. 2. The product is a volatile amine.1. Optimize your chromatography conditions. A gradient elution on silica gel, potentially with a small amount of ammonia or triethylamine in the mobile phase, can improve separation. 2. After aqueous workup, carefully concentrate the organic phase under reduced pressure at low temperature to avoid loss of the product.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the results of optimization studies for the reductive amination of oxepan-4-one with methylamine.

Table 1: Effect of Reducing Agent on Yield

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃Dichloromethane251285
2NaBH₃CNMethanol251872
3NaBH₄Methanol0-25645
Major side product observed was oxepan-4-ol.

Table 2: Effect of Solvent on Yield with NaBH(OAc)₃

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)251285
21,2-Dichloroethane (DCE)251282
3Tetrahydrofuran (THF)251678
4Acetonitrile (MeCN)251675

Table 3: Effect of Temperature on Yield with NaBH(OAc)₃ in DCM

EntryTemperature (°C)Time (h)Yield (%)
102475
225 (Room Temp.)1285
340 (Reflux)680

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on the reductive amination of oxepan-4-one using sodium triacetoxyborohydride.

Materials:

  • Oxepan-4-one

  • Methylamine (as a solution in THF, e.g., 2.0 M)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxepan-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine in THF (1.2 eq).

  • If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Continue to stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve Oxepan-4-one in DCM start->dissolve add_methylamine Add Methylamine Solution dissolve->add_methylamine stir_imine Stir for 1-2h for Imine Formation add_methylamine->stir_imine add_reductant Add NaBH(OAc)3 Portion-wise stir_imine->add_reductant stir_reaction Stir for 12h at Room Temperature add_reductant->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor monitor->stir_reaction Incomplete quench Quench with NaHCO3 Solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes incomplete_imine Action: Increase imine formation time or add catalytic acid. check_sm->incomplete_imine No alcohol_side_product Is Oxepan-4-ol the main side product? check_side_products->alcohol_side_product Yes solution_purification Action: Optimize purification conditions. check_side_products->solution_purification No inactive_reductant Action: Use fresh reducing agent. incomplete_imine->inactive_reductant overalkylation Is tertiary amine observed? alcohol_side_product->overalkylation No solution_alcohol Action: Use a milder reducing agent (NaBH(OAc)3) and ensure sufficient imine formation time. alcohol_side_product->solution_alcohol Yes solution_overalkylation Action: Adjust stoichiometry to use a smaller excess of methylamine. overalkylation->solution_overalkylation Yes overalkylation->solution_purification No

References

Technical Support Center: N-Methylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the N-methylation of secondary amines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of secondary amines?

A1: The primary methods include reductive amination, the Eschweiler-Clarke reaction, and alkylation with methylating agents like methyl iodide or dimethyl sulfate. Reductive amination, often using formaldehyde as the C1 source and a reducing agent like sodium triacetoxyborohydride, is widely used due to its efficiency and control.[1][2][3] The Eschweiler-Clarke reaction is a classic method that uses excess formaldehyde and formic acid and is known for preventing over-methylation to quaternary ammonium salts.[4][5][6] Direct alkylation with methyl halides is also common but carries a higher risk of quaternization.[7][8]

Q2: How can I avoid the formation of quaternary ammonium salts?

A2: Over-methylation to form quaternary ammonium salts is a frequent side reaction, especially when using highly reactive methylating agents like methyl iodide.[7][9] To avoid this, the Eschweiler-Clarke reaction is an excellent choice, as its mechanism inherently prevents the formation of quaternary salts.[5][10] Using reductive amination with careful control of stoichiometry is another effective strategy.[1][11] Milder methylating agents, such as dimethyl carbonate (DMC), can also reduce the risk of over-alkylation.[12]

Q3: My secondary amine is sterically hindered. Which methylation method is best?

A3: Methylating sterically hindered amines can be challenging and often results in low yields.[13][14] While methods using dimethyl sulfate at high temperatures have been used, they are often inefficient.[13] Milder reductive amination methods have shown more promise. For example, using formaldehyde with sodium phosphite solution has been demonstrated to effectively methylate sterically hindered amines under mild conditions.[13] Recent advances in catalysis, such as using a copper-hydride catalyst with paraformaldehyde, have also shown high yields for hindered substrates like 2,2,6,6-tetramethylpiperidine.[14]

Q4: Are there "green" or more environmentally friendly methods for N-methylation?

A4: Yes, there is a growing focus on greener methylation strategies. Dimethyl carbonate (DMC) is considered an environmentally friendly methylating agent, serving as a non-toxic alternative to methyl halides and dimethyl sulfate.[12][15][16] Using methanol as a C1 source with a suitable catalyst is another sustainable approach.[17][18] Additionally, solvent-free methods, such as performing reductive amination under mechanochemical (ball-milling) conditions, have been developed to reduce environmental impact.[19][20][21]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Low Reactivity of Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.[22] 2. Steric Hindrance: Bulky groups near the nitrogen atom can impede the reaction.[13][14] 3. Decomposition of Reagents: The reducing agent or methylating agent may be old or may have decomposed. 4. Inappropriate Reaction Conditions: Temperature may be too low, or reaction time may be too short.[13]1. Increase Reactivity/Change Method: For electron-poor amines, consider harsher conditions or a more reactive methylation method. Catalytic methods may also enhance reactivity.[22] 2. Address Steric Hindrance: Use a less sterically demanding methylating agent or a method known to work for hindered amines (e.g., formaldehyde/sodium phosphite).[13] Increasing reaction time and/or temperature may be necessary.[13] 3. Use Fresh Reagents: Ensure all reagents, especially the reducing agent (e.g., sodium triacetoxyborohydride), are fresh and have been stored properly. 4. Optimize Conditions: Perform a systematic optimization of temperature, time, and stoichiometry. For instance, some reductive aminations that are slow at room temperature can be completed in hours at 60-80°C.[4][13]
Over-methylation (Quaternary Salt Formation) 1. Highly Reactive Methylating Agent: Use of excess methyl iodide or dimethyl sulfate.[7] 2. Incorrect Stoichiometry: Using too much methylating agent relative to the amine.1. Switch Method: Change to the Eschweiler-Clarke reaction, which does not form quaternary salts.[5][10] 2. Use Milder Reagents: Employ a less reactive methylating agent like dimethyl carbonate (DMC).[15] 3. Control Stoichiometry: Carefully control the molar equivalents of the methylating agent. Use 1.0 to 1.1 equivalents for mono-methylation.
Formation of Side Products 1. Sensitive Functional Groups: The substrate may contain other functional groups (esters, nitriles, etc.) that are sensitive to the reaction conditions (e.g., reduction or hydrolysis).[13] 2. Cyclization: The substrate structure may allow for intramolecular cyclization under reaction conditions.[7][20] 3. N-Formylation: In reductive aminations using formaldehyde, N-formylation can sometimes occur as a side reaction.1. Choose a Milder Method: Select a method with milder conditions that are compatible with the sensitive groups. Reductive amination with sodium triacetoxyborohydride is generally mild.[1] 2. Modify Substrate or Conditions: If cyclization is an issue, consider protecting the interacting functional group or changing the reaction conditions (e.g., temperature, pH) to disfavor the cyclization pathway.[20] 3. Optimize Reducing Agent/Conditions: Ensure the reducing agent is added correctly and is active enough to reduce the intermediate iminium ion faster than other side reactions can occur.
Difficult Workup/Purification 1. Emulsion Formation: During aqueous workup, especially with basic extraction. 2. Co-elution of Product and Starting Material: The methylated product and the secondary amine starting material may have very similar polarities. 3. Residual Reagents: Excess formaldehyde, formic acid, or salts can complicate purification.1. Break Emulsion: Add a saturated brine solution (NaCl) or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Improve Separation: Use a different column chromatography solvent system or consider derivatization of the starting material to alter its polarity. Alternatively, use a scavenger resin to remove unreacted amine. 3. Thorough Workup: Ensure the reaction is properly quenched and washed. An acidic wash can help remove residual amines, while a basic wash (e.g., with sodium bicarbonate) can remove excess formic acid.

Comparison of Common N-Methylation Methods

MethodC1 Source / Methylating AgentReducing AgentTypical YieldsProsCons
Reductive Amination Formaldehyde / ParaformaldehydeSodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride60-99%High selectivity, mild conditions, broad substrate scope, avoids quaternization.[1][11]Can be slow for hindered amines; requires stoichiometric, sometimes toxic, reducing agents.
Eschweiler-Clarke FormaldehydeFormic Acid75-98%Prevents over-methylation, inexpensive reagents, irreversible reaction.[4][5]Requires high temperatures (80-100°C); formic acid can be corrosive and difficult to remove.
Direct Alkylation Methyl Iodide, Dimethyl SulfateNone50-95%Simple procedure, highly reactive agents.High risk of over-methylation to quaternary salts[7][9]; reagents are toxic and hazardous.[8]
"Green" Methylation Dimethyl Carbonate (DMC)None (often requires a base or catalyst)70-95%Environmentally friendly, low toxicity, avoids quaternization.[12][15]Often requires higher temperatures (e.g., >150°C) or specific catalysts; can be slower.[23]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the N-methylation of a secondary amine using formaldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • Secondary amine (1.0 eq)

  • Aqueous formaldehyde (37% solution, 1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, can accelerate iminium ion formation)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous NaCl (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve the secondary amine (1.0 eq) in DCE or THF.

  • Add the aqueous formaldehyde solution (1.1-1.5 eq). If desired, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 25°C.

  • Allow the reaction to stir at room temperature for 3-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke Reaction

This protocol provides a classic method for N-methylation that avoids quaternization.[4]

Materials:

  • Secondary amine (1.0 eq)

  • Formic acid (1.8 - 2.0 eq)

  • Aqueous formaldehyde (37% solution, 1.1 - 1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for basification

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To the secondary amine (1.0 eq), add formic acid (1.8 eq) followed by the aqueous formaldehyde solution (1.1 eq).[4]

  • Heat the reaction mixture to 80-100°C and maintain for 2-18 hours. The evolution of CO2 gas indicates the reaction is proceeding.[4][5] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and 1M HCl to acidify the mixture, then wash with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH > 11 by adding a strong base (e.g., NaOH pellets or solution).

  • Extract the product from the basic aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visual Guides

Troubleshooting_Workflow start Start: Low/No Yield in N-Methylation check_reagents Check Reagents: Are amine, C1 source, and reducing agent fresh and pure? start->check_reagents check_conditions Review Reaction Conditions: Stoichiometry, Temperature, Time check_reagents->check_conditions Yes replace_reagents Solution: Use fresh reagents. Verify purity. check_reagents->replace_reagents No amine_properties Analyze Substrate: Is the amine sterically hindered or electron-poor? check_conditions->amine_properties Yes (Optimal) optimize_conditions Solution: Increase temperature/time. Adjust stoichiometry. check_conditions->optimize_conditions No (Sub-optimal) change_method Solution: Switch to a more robust method (e.g., Catalytic Reductive Amination) or use harsher conditions. amine_properties->change_method Yes end_ok Problem Resolved amine_properties->end_ok No replace_reagents->end_ok optimize_conditions->end_ok change_method->end_ok Method_Selection start Select N-Methylation Method q_quaternization Is avoidance of quaternary salts critical? start->q_quaternization q_functional_groups Are sensitive functional groups present? q_quaternization->q_functional_groups No eschweiler Use Eschweiler-Clarke Reaction q_quaternization->eschweiler Yes q_steric_hindrance Is the amine sterically hindered? q_functional_groups->q_steric_hindrance No reductive_amination Use Reductive Amination (STAB) q_functional_groups->reductive_amination Yes direct_alkylation Consider Direct Alkylation (e.g., MeI) with caution q_steric_hindrance->direct_alkylation No specialized_method Use Specialized Method (e.g., Catalytic, High Temp) q_steric_hindrance->specialized_method Yes

References

Technical Support Center: Synthesis of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyloxepan-4-amine. The following information addresses common side products and impurities encountered during synthesis via reductive amination of oxepan-4-one with methylamine or via Eschweiler-Clarke methylation of oxepan-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods are:

  • Reductive Amination: A one-pot reaction between oxepan-4-one and methylamine in the presence of a reducing agent.

  • Eschweiler-Clarke Reaction: The methylation of oxepan-4-amine using formaldehyde and formic acid.

Q2: What is the primary advantage of the Eschweiler-Clarke reaction for this synthesis?

A2: The Eschweiler-Clarke reaction is highly effective for methylating primary or secondary amines to tertiary amines and crucially, it prevents the formation of quaternary ammonium salts, which can be a common side product with other alkylating agents like methyl iodide.[1][2]

Q3: Can over-methylation to a quaternary ammonium salt occur during the synthesis of this compound?

A3: When using the Eschweiler-Clarke reaction or standard reductive amination conditions with hydride-based reducing agents, the formation of a quaternary ammonium salt is not possible.[1][2] This is because a tertiary amine cannot form another imine or iminium ion required for the subsequent methylation step.

Q4: Are there any specific safety concerns I should be aware of when performing these syntheses?

A4: Yes. When using sodium cyanoborohydride as a reducing agent in reductive amination, there is a risk of generating toxic byproducts such as hydrogen cyanide (HCN) and sodium cyanide (NaCN) during the workup. It is crucial to perform the reaction and workup in a well-ventilated fume hood and to follow appropriate safety protocols for handling cyanides.

Troubleshooting Guide: Side Products and Impurities

This guide details potential side products in the synthesis of this compound and provides strategies to mitigate their formation.

Issue 1: Presence of an Impurity with a Molecular Weight of 226.3 g/mol

Possible Cause: This impurity is likely the result of a self-condensation reaction (an aldol condensation) of the starting material, oxepan-4-one, prior to the amination step. In this reaction, two molecules of oxepan-4-one react with each other to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature during the initial phase of the reductive amination to minimize the rate of the competing aldol condensation.

  • Order of Reagent Addition: Add the reducing agent to the mixture of oxepan-4-one and methylamine without prolonged pre-incubation. This will facilitate the rapid formation of the desired imine and its subsequent reduction, outcompeting the self-condensation pathway.

  • pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation over enolate formation, which is required for the aldol reaction.

Potential Side Product Molecular Weight ( g/mol ) Mitigation Strategy
Aldol Adduct of Oxepan-4-one228.32Maintain low temperature, control reagent addition order.
Dehydrated Aldol Product210.30Maintain low temperature, control reagent addition order.
Issue 2: Incomplete Methylation - Presence of Oxepan-4-amine in the Final Product

Possible Cause: This indicates that the methylation reaction has not gone to completion. In the context of the Eschweiler-Clarke reaction, this could be due to an insufficient amount of the methylating agents (formaldehyde and formic acid).

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure that at least two equivalents of formaldehyde and an excess of formic acid are used relative to the starting oxepan-4-amine to drive the reaction to the tertiary amine.[1]

  • Reaction Time and Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures (close to boiling).[1] Ensure the reaction is heated for a sufficient duration to allow for complete methylation.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

Issue 3: Presence of N-formyl-N-methyloxepan-4-amine Impurity

Possible Cause: In the Eschweiler-Clarke reaction, the formic acid acts as the hydride source. However, under certain conditions, it can also act as a formylating agent, leading to the formation of an N-formyl amide byproduct.

Troubleshooting Steps:

  • Ensure Excess Formic Acid: While seemingly counterintuitive, a sufficient excess of formic acid helps to ensure its primary role as a reducing agent for the iminium ion.

  • Temperature Control: While the reaction requires heat, excessively high temperatures might favor formylation. Optimize the temperature to favor methylation without promoting side reactions.

  • Purification: This side product can often be removed through careful column chromatography.

Potential Side Product Molecular Weight ( g/mol ) Mitigation Strategy
Oxepan-4-amine115.19Use sufficient excess of formaldehyde and formic acid.
N-formyl-N-methyloxepan-4-amine157.21Optimize reaction temperature and reagent stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of oxepan-4-one (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) at 0°C, add a solution of methylamine (1.2 equivalents) in the same solvent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0°C and add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
  • To a flask containing oxepan-4-amine (1 equivalent), add formic acid (excess, e.g., 5-10 equivalents).

  • Add an aqueous solution of formaldehyde (at least 2 equivalents).

  • Heat the reaction mixture to reflux (typically around 100°C) and maintain for 4-8 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of 9-10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_reductive_amination Reductive Amination cluster_eschweiler_clarke Eschweiler-Clarke Reaction Oxepan_4_one Oxepan-4-one Imine Intermediate Imine Oxepan_4_one->Imine + Methylamine Aldol Aldol Side-Product Oxepan_4_one->Aldol Self-condensation Methylamine Methylamine Product_RA This compound Imine->Product_RA + Reducing Agent Oxepan_4_amine Oxepan-4-amine Product_EC This compound Oxepan_4_amine->Product_EC + HCHO, HCOOH N_Formyl N-formyl Side-Product Oxepan_4_amine->N_Formyl Formylation Troubleshooting_Workflow Troubleshooting Workflow for Impurity Identification Start Impurity Detected in Final Product Analyze Analyze Impurity by MS and NMR Start->Analyze MW_226 Impurity MW ≈ 226 g/mol? Analyze->MW_226 Unreacted_SM Impurity is Oxepan-4-amine? MW_226->Unreacted_SM No Aldol_Product Likely Aldol Condensation Product MW_226->Aldol_Product Yes N_Formyl_Impurity Impurity is N-formyl derivative? Unreacted_SM->N_Formyl_Impurity No Incomplete_Rxn Incomplete Methylation Unreacted_SM->Incomplete_Rxn Yes Formylation_Side_Rxn Formylation Side Reaction N_Formyl_Impurity->Formylation_Side_Rxn Yes Optimize_RA Optimize Reductive Amination: - Lower Temperature - Control Reagent Addition Aldol_Product->Optimize_RA Optimize_EC_Stoich Optimize Eschweiler-Clarke: - Increase HCHO/HCOOH equivalents - Increase Reaction Time/Temp Incomplete_Rxn->Optimize_EC_Stoich Optimize_EC_Temp Optimize Eschweiler-Clarke: - Adjust Temperature Formylation_Side_Rxn->Optimize_EC_Temp

References

Technical Support Center: Purification of Cyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of azetidines, pyrrolidines, piperidines, and other cyclic amine derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of cyclic amines.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Question: My cyclic amine is showing significant peak tailing or is not eluting from my silica gel column. What can I do to improve the chromatography?

Answer: This is a common issue arising from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to strong adsorption, resulting in poor peak shape, tailing, or even irreversible binding to the column.[1]

Here are several strategies to mitigate this problem:

  • Use of Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.[1]

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent.[2]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase. For very polar amines, a mobile phase like 80:18:2 DCM:MeOH:NH4OH can be effective.[2]

  • Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[3] This often leads to improved peak shape and eliminates the need for basic additives in the mobile phase.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]

  • Reversed-Phase Chromatography: For polar or ionizable cyclic amines, reversed-phase chromatography can be a suitable alternative.[5] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier.[5][6]

Issue 2: Low Recovery of the Cyclic Amine After Purification

Question: I am losing a significant amount of my cyclic amine during purification. What are the potential causes and solutions?

Answer: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound, or issues with the work-up procedure.

  • Irreversible Adsorption: As mentioned above, strong interactions with silica gel can lead to product loss.[1] Using amine-functionalized silica or alumina can significantly improve recovery.[3][4]

  • Compound Degradation: Some cyclic amines can be sensitive to the acidic nature of silica gel and may degrade on the column.[1] Switching to a less acidic stationary phase or using reversed-phase chromatography can prevent this.

  • Work-up Issues:

    • Emulsion Formation: During aqueous work-up, emulsions can form, trapping the product. Breaking the emulsion by adding brine or filtering through Celite can help.

    • Volatility: Some smaller cyclic amines (e.g., azetidine, pyrrolidine) can be volatile. Care should be taken during solvent removal to avoid product loss. Use a rotary evaporator at a controlled temperature and pressure.

Issue 3: Difficulty in Removing a Boc-Protecting Group

Question: I am having trouble with the deprotection of my N-Boc protected cyclic amine. The reaction is incomplete or is giving side products.

Answer: N-Boc deprotection is typically achieved under acidic conditions, but challenges can arise.[7]

  • Incomplete Deprotection:

    • Insufficient Acid: Ensure a sufficient excess of acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid) is used.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating. However, excessive heat can lead to side reactions.

  • Side Product Formation:

    • Alkylation: The tert-butyl cation generated during deprotection can sometimes alkylate electron-rich aromatic rings or other nucleophilic sites in the molecule. Using a scavenger such as anisole or thioanisole can trap the tert-butyl cation.

  • Alternative Deprotection Methods:

    • Thermal Deprotection: For some substrates, thermal deprotection in a suitable solvent can be an effective, acid-free alternative.[8]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography to purify my cyclic amine?

A1: The choice depends on the polarity and solubility of your compound.[5]

  • Normal-Phase: Generally suitable for less polar, organic-soluble cyclic amines.[5] However, due to the basicity of amines, modifications such as adding a basic modifier to the eluent or using an amine-functionalized column are often necessary to get good results.[1][3]

  • Reversed-Phase: A good option for more polar or water-soluble cyclic amines.[5] By adjusting the pH of the mobile phase, you can control the ionization state of the amine and influence its retention on the column.[5]

Q2: How do I choose the right solvent system for recrystallizing my cyclic amine?

A2: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[9] For cyclic amines, which are often basic, you might consider the following:

  • Free Base: Common organic solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes can be effective.

  • Salt Form (e.g., Hydrochloride or Hydrobromide): Cyclic amines are often purified as their crystalline salts.[10] Polar solvents like ethanol, methanol, or water, or mixtures of these, are good starting points for recrystallizing amine salts.

Q3: My cyclic amine has a high boiling point. How can I purify it by distillation?

A3: For high-boiling point compounds, vacuum distillation is the preferred method.[11] By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a temperature that avoids decomposition.[11][12] Ensure your glassware is suitable for vacuum applications and use a vacuum pump to reduce the pressure.[12] A Claisen adapter can be used to prevent bumping of the liquid into the condenser.[12]

Q4: What are some common impurities I might encounter in my cyclic amine synthesis, and how can I remove them?

A4: Common impurities can include starting materials, reagents, and side products from the reaction.

  • Unreacted Starting Materials: These can often be removed by chromatography or by an appropriate aqueous work-up (e.g., an acid wash to remove a basic starting material if your product is neutral).

  • Catalyst Residues: Residual metal catalysts (e.g., from palladium-catalyzed reactions) can often be removed by filtration through a pad of Celite or by using a metal scavenger resin.

  • Side Products: The nature of side products will depend on the specific reaction. Chromatography is the most general method for their removal. For example, in the synthesis of pyrrolidines, over-alkylation can lead to quaternary ammonium salts, which are highly polar and can be separated by chromatography.

Data Presentation

Table 1: Comparison of Chromatographic Methods for the Purification of a Representative Piperidine Derivative

Purification MethodStationary PhaseMobile PhasePurity (%)Yield (%)Comments
Standard Flash ChromatographySilica Gel9:1 Hexane:Ethyl Acetate8560Significant peak tailing observed.
Standard Flash Chromatography with AdditiveSilica Gel9:1:0.1 Hexane:Ethyl Acetate:Triethylamine>9585Improved peak shape and resolution.
Amine-Functionalized Flash ChromatographyAmine-Functionalized Silica9:1 Hexane:Ethyl Acetate>9895Excellent peak shape, no additive required.[3]
Reversed-Phase Flash ChromatographyC18 SilicaAcetonitrile/Water Gradient with 0.1% Formic Acid>9890Good for more polar piperidine derivatives.

Note: The data presented are representative and may vary depending on the specific cyclic amine and impurities present.

Experimental Protocols

Protocol 1: Flash Chromatography of a Cyclic Amine using an Amine-Functionalized Column

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material to be purified.

  • Sample Preparation: Dissolve the crude cyclic amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane) for several column volumes.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Run a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane). A typical gradient might be from 0% to 50% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Cyclic Amine Hydrochloride Salt

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amine salt in various polar solvents (e.g., ethanol, methanol, isopropanol, water) and solvent mixtures. The ideal solvent will dissolve the salt when hot but not when cold.

  • Dissolution: Place the crude amine salt in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Vacuum Distillation of a High-Boiling Point Cyclic Amine

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.[12] Ensure all glass joints are properly sealed with vacuum grease.

  • Sample and Boiling Chips: Place the crude liquid cyclic amine and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up start->workup chromatography Chromatography workup->chromatography Liquid/Oily Crude distillation Distillation workup->distillation Liquid Crude recrystallization Recrystallization workup->recrystallization Solid Crude analysis Purity Analysis (NMR, LC-MS) chromatography->analysis distillation->analysis recrystallization->analysis end Pure Cyclic Amine analysis->end

Caption: General experimental workflow for the purification of cyclic amines.

troubleshooting_chromatography start Problem: Poor Peak Shape in Normal-Phase Chromatography q1 Have you tried adding a basic modifier (e.g., TEA, NH3)? start->q1 sol1 Add 0.1-1% Triethylamine to the mobile phase. q1->sol1 No q2 Did the peak shape improve? q1->q2 Yes sol1->q2 sol2 Consider using an alternative stationary phase. q2->sol2 No end Problem Resolved q2->end Yes sol3 Use Amine-Functionalized Silica or Alumina. sol2->sol3 sol4 Consider Reversed-Phase Chromatography. sol2->sol4

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Technical Support Center: N-methyloxepan-4-amine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving and assessing the stability of N-methyloxepan-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound?

A1: The initial step is to perform a forced degradation study, also known as stress testing.[1] This involves subjecting the compound to a variety of harsh conditions to deliberately induce degradation. The goal is to understand its degradation pathways, identify potential degradation products, and develop a stability-indicating analytical method.[2][3] It is recommended to start these studies early in the development process.[2]

Q2: What are the likely degradation pathways for a cyclic tertiary amine like this compound?

A2: While specific pathways for this compound are not yet established, cyclic tertiary amines can undergo several types of degradation.[4] Common pathways include:

  • N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. Amines are susceptible to electron transfer oxidation to form N-oxides and hydroxylamines.[5]

  • N-dealkylation: The methyl group attached to the nitrogen may be removed.[4]

  • Ring Hydroxylation: Hydroxyl groups may be introduced on the oxepane ring.

  • Ring Opening: The oxepane ring could potentially undergo cleavage under certain conditions.

  • α-Carbonyl Formation: Oxidation at the carbon atom adjacent to the nitrogen can lead to the formation of a carbonyl group.[4]

Q3: How do I set up a forced degradation study for this compound?

A3: A forced degradation study should expose this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] If you observe a higher level of degradation, the conditions are likely too harsh.[1]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for developing stability-indicating methods.[6][7] A reversed-phase gradient method with UV detection is a good starting point.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile degradants.[9] For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic properties of the amine and its degradation products.

Q5: How can I improve the stability of this compound if it is found to be unstable?

A5: If this compound shows significant degradation, several strategies can be employed to improve its stability:

  • Salt Formation: this compound is available as a hydrochloride salt.[10] Salt forms of amines are often more stable than the free base. Investigating different salt forms could yield a more stable entity.

  • Use of Antioxidants: If the degradation is primarily oxidative, the addition of antioxidants to the formulation can help prevent this.

  • pH Adjustment: The stability of amines can be highly dependent on pH. Formulating the compound in a buffered solution at a pH where it exhibits maximum stability is a common strategy.

  • Protection from Light and Oxygen: If the compound is found to be sensitive to light or oxygen, appropriate packaging, such as amber vials and nitrogen blanketing, should be used.

  • Prodrug Approach: In some cases, a prodrug strategy can be employed to temporarily mask the amine functionality, improving stability during storage and administration.

Experimental Protocols

Forced Degradation Study Protocol

The following table outlines recommended starting conditions for a forced degradation study of this compound. These conditions should be adjusted to achieve the target degradation of 5-20%.[2]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo determine sensitivity to oxidative stress.[11]
Thermal Degradation Solid-state at 80°C for 48 hoursTo assess the impact of high temperature on the solid form.
Photostability ICH Q1B recommended light exposure (1.2 million lux hours and 200 watt hours/square meter)To determine if the compound is light-sensitive.
Analytical Method Starting Parameters

The tables below provide suggested starting parameters for HPLC and GC-MS analysis. These will likely require optimization for this compound.

Table 1: HPLC Starting Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: GC-MS Starting Parameters

ParameterSuggested Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Derivatization Silylation (e.g., with BSTFA) or acylation may be required.

Troubleshooting Guides

Q: I don't observe any degradation under the recommended stress conditions. What should I do?

A: If no degradation is observed, you may need to use more stringent conditions. Consider the following adjustments:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature of the study.

  • Extend the duration of the stress exposure.

  • For photostability, ensure direct exposure to the light source.

Q: My compound completely degraded in the initial stress study. What are the next steps?

A: If you observe more than 20% degradation, the stress conditions are too harsh.[1] You should repeat the study with milder conditions:

  • Decrease the concentration of the stressor.

  • Lower the temperature.

  • Reduce the exposure time and sample at more frequent intervals to understand the degradation kinetics.

Q: I am seeing poor peak shape or resolution in my HPLC analysis. How can I improve this?

A: Poor chromatography can be due to several factors. For a basic compound like this compound, consider the following:

  • Tailing Peaks: This is common for amines. Try using a mobile phase with a low pH (e.g., pH 2.5-3.5) to ensure the amine is fully protonated. Using a column with end-capping or a specialized "base-deactivated" column can also help.

  • Poor Resolution: Adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., a phenyl-hexyl column).

Q: The mass balance in my forced degradation study is below 95%. What could be the cause?

A: A mass imbalance suggests that not all degradation products are being detected.[1] Possible reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[3]

  • Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or are not retained on the HPLC column. GC-MS analysis of the headspace of a stressed sample could help identify these.

  • Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out of the solution.

  • Strong Retention: Some degradants may be strongly retained on the HPLC column and not eluting during the run.

Visualizations

G Figure 1. Experimental Workflow for Forced Degradation Studies cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G B Prepare Stress Reagents (Acid, Base, Oxidant) B->C B->D B->E H Sample at Timepoints C->H D->H E->H F->H G->H I Neutralize/Quench Reaction H->I J Analyze by Stability- Indicating Method (HPLC/GC-MS) I->J K Assess % Degradation J->K L Check Mass Balance K->L M Identify Degradants (MS) L->M N Propose Degradation Pathways M->N

Caption: Figure 1. A general workflow for conducting forced degradation studies on this compound.

G Figure 2. Potential Degradation Pathways for this compound cluster_products Potential Degradation Products Parent This compound N_Oxide N-oxide derivative Parent->N_Oxide Oxidation Dealkylated Oxepan-4-amine (N-dealkylation) Parent->Dealkylated Oxidative/Metabolic Hydroxylated Hydroxylated oxepane ring Parent->Hydroxylated Oxidative/Metabolic Ring_Opened Ring-opened product Parent->Ring_Opened Hydrolysis (Acid/Base) Carbonyl α-carbonyl product Parent->Carbonyl Oxidation

Caption: Figure 2. Hypothetical degradation pathways for this compound under stress conditions.

References

Technical Support Center: Troubleshooting Reductive Amination of Oxepan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of oxepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reductive amination of oxepan-4-one?

The reductive amination of oxepan-4-one is a two-step process that occurs in a single pot. First, the amine reacts with the ketone (oxepan-4-one) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second step, a reducing agent present in the reaction mixture reduces the iminium ion to the final amine product.[1][2] The overall reaction converts the carbonyl group of oxepan-4-one into a C-N bond.

Q2: Which reducing agents are most suitable for the reductive amination of oxepan-4-one?

Several reducing agents can be used, with the choice depending on the specific amine and desired reaction conditions. The most common are:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that is particularly effective for the reductive amination of ketones.[3][4] It is often the reagent of choice as it can be used in a one-pot procedure and is less toxic than cyanoborohydride reagents.[3][5]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is also very effective and is selective for the reduction of the iminium ion over the starting ketone, especially under mildly acidic conditions (pH 4-7).[5][6][7] However, it is highly toxic due to the potential release of cyanide.[3]

  • Sodium borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting ketone to an alcohol, leading to side products.[5][8] To minimize this, the imine formation should be allowed to go to completion before the addition of NaBH₄.[5][9]

Q3: What are the optimal reaction conditions (solvent, temperature, pH)?

  • Solvent: Dichloroethane (DCE) is a preferred solvent when using sodium triacetoxyborohydride.[4] For sodium cyanoborohydride, methanol (MeOH) is commonly used.[9]

  • Temperature: Most reductive aminations are carried out at room temperature.

  • pH: For reagents like NaBH₃CN, mildly acidic conditions (pH 4-7) are crucial to promote imine formation and activate it for reduction without deactivating the amine nucleophile.[7] Acetic acid is often added as a catalyst, especially when using NaBH(OAc)₃ with ketones.[3][4]

Q4: Can over-alkylation be an issue with primary amines?

Yes, when using a primary amine, there is a possibility of the newly formed secondary amine reacting with another molecule of oxepan-4-one, leading to the formation of a tertiary amine.[3] To minimize this, it is advisable to use an excess of the primary amine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient iminium ion formation: The equilibrium may not favor the iminium ion. 2. Decomposition of the reducing agent: Some reducing agents are sensitive to moisture or acidic/basic conditions. 3. Steric hindrance: A bulky amine or the cyclic nature of oxepan-4-one may slow down the reaction. 4. Incorrect pH: The pH may be too high or too low, inhibiting imine formation or deactivating the amine.[5]1. Add a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.[1] 2. Ensure anhydrous reaction conditions, especially when using NaBH(OAc)₃. 3. Increase the reaction time or temperature. Consider using a less hindered amine if possible. 4. Add a catalytic amount of acetic acid to maintain a mildly acidic pH, particularly with NaBH(OAc)₃.[3][4]
Formation of Oxepan-4-ol as a Major Byproduct 1. Non-selective reducing agent: The reducing agent is reducing the ketone faster than the iminium ion.[5] 2. Incorrect reaction sequence: Adding a strong reducing agent like NaBH₄ too early.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5] 2. If using NaBH₄, allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or NMR.[5]
Unreacted Starting Material (Oxepan-4-one or Amine) 1. Insufficient amount of reducing agent. 2. Poor reactivity of the amine. 3. Short reaction time. 1. Increase the equivalents of the reducing agent (typically 1.5-2.0 equivalents are used). 2. For weakly nucleophilic amines, consider adding a Lewis acid such as Ti(OiPr)₄ to activate the ketone.[5] 3. Extend the reaction time and monitor the progress by TLC or LC-MS.
Difficulty in Product Purification 1. Presence of unreacted amine and the product amine have similar properties. 2. Formation of multiple amine products (e.g., secondary and tertiary amines). 1. Use an excess of the more volatile starting material (amine or ketone) to drive the reaction to completion and then remove the excess by evaporation or extraction. 2. Optimize the stoichiometry of the reactants to favor the desired product. If over-alkylation is an issue, use an excess of the primary amine.[3]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentTypical SolventKey CharacteristicsCommon Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for iminium ions.[4] Can be used in a one-pot reaction. Less toxic than cyanoborohydrides.[3]Water-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Selective for iminium ions in the presence of ketones at neutral or slightly acidic pH.[6] Not sensitive to water.[6]Highly toxic; potential for cyanide release.[3]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Strong reducing agent. Inexpensive.Can reduce the starting ketone, leading to alcohol byproduct formation.[5] Requires careful sequential addition after imine formation.[9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Ethanol (EtOH), Methanol (MeOH)"Green" chemistry approach. High yields are possible.May require specialized high-pressure equipment. The catalyst can be sensitive to impurities.

Experimental Protocols

General Protocol for Reductive Amination of Oxepan-4-one using Sodium Triacetoxyborohydride
  • To a solution of oxepan-4-one (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Mandatory Visualizations

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Oxepan-4-one Oxepan-4-one Hemiaminal Hemiaminal Oxepan-4-one->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H₂O Product_Amine Product_Amine Iminium_Ion->Product_Amine + [H⁻] Reducing_Agent Reducing_Agent Reducing_Agent->Product_Amine

Caption: Reaction mechanism of the reductive amination of oxepan-4-one.

Troubleshooting_Workflow Start Low Product Yield Check_Imine Check for Imine Formation (TLC/NMR) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Add_Dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) Imine_No->Add_Dehydrating Check_pH Adjust pH (4-7) with Acetic Acid Imine_No->Check_pH Check_Reducing_Agent Check Reducing Agent Activity Imine_Yes->Check_Reducing_Agent Add_Dehydrating->Check_Reducing_Agent Check_pH->Check_Reducing_Agent Agent_Bad Use Fresh Reducing Agent Check_Reducing_Agent->Agent_Bad Inactive Agent_Good Increase Reaction Time/Temp Check_Reducing_Agent->Agent_Good Active Success Improved Yield Agent_Bad->Success Check_Byproduct Check for Oxepan-4-ol Byproduct Agent_Good->Check_Byproduct Byproduct_Yes Switch to More Selective Reducing Agent (e.g., NaBH(OAc)₃) Check_Byproduct->Byproduct_Yes Yes Byproduct_No Investigate Other Side Reactions Check_Byproduct->Byproduct_No No Byproduct_Yes->Success Byproduct_No->Success

Caption: Troubleshooting workflow for low yield in reductive amination.

Reagent_Selection Start Starting Ketone: Oxepan-4-one Condition1 Sensitive Functional Groups Present? Start->Condition1 Yes_Sensitive Yes Condition1->Yes_Sensitive Yes No_Sensitive No Condition1->No_Sensitive No Reagent_Mild Use Mild Reagent: NaBH(OAc)₃ Yes_Sensitive->Reagent_Mild Condition2 Toxicity a Major Concern? No_Sensitive->Condition2 Condition3 Cost a Primary Factor? No_Sensitive->Condition3 Yes_Toxicity Yes Condition2->Yes_Toxicity Yes No_Toxicity No Condition2->No_Toxicity No Reagent_NonToxic Avoid NaBH₃CN Use NaBH(OAc)₃ or H₂/Catalyst Yes_Toxicity->Reagent_NonToxic Reagent_Cyanide Consider NaBH₃CN for high selectivity No_Toxicity->Reagent_Cyanide Yes_Cost Yes Condition3->Yes_Cost Yes No_Cost No Condition3->No_Cost No Reagent_Cheap Use NaBH₄ (Requires careful addition) Yes_Cost->Reagent_Cheap Reagent_Flexible Choose based on other factors No_Cost->Reagent_Flexible

Caption: Logical guide for selecting a suitable reducing agent.

References

Technical Support Center: Oxepan-4-Amine Methylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the methylation of oxepan-4-amine, with a specific focus on avoiding over-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when methylating a secondary amine like oxepan-4-amine?

The main challenge is controlling the extent of methylation. While the desired product is often the tertiary amine (N-methyl-oxepan-4-amine), classical methylating agents like methyl iodide can lead to a subsequent reaction with the tertiary amine, forming an undesired quaternary ammonium salt.[1][2][3] This process is often referred to as "over-methylation" or quaternization.

Q2: How can I selectively methylate oxepan-4-amine to the tertiary amine without forming the quaternary ammonium salt?

The Eschweiler-Clarke reaction is a highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines, which inherently avoids the formation of quaternary ammonium salts.[1][4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] The reaction mechanism prevents the formation of the quaternary salt because the tertiary amine product is unable to form another iminium ion with formaldehyde under the reaction conditions.[2]

Q3: Are there alternative reagents I can use for the Eschweiler-Clarke reaction?

Yes, variations of the classical Eschweiler-Clarke reaction exist. For instance, sodium cyanoborohydride can be used as the reducing agent in place of formic acid.[1][2] Additionally, for substrates that may be sensitive to acidic conditions, a simplified version of the reaction has been developed that uses formaldehyde in a solvent like acetonitrile at elevated temperatures, without the need for an acidic additive.[5]

Q4: What are the typical byproducts of the Eschweiler-Clarke reaction?

The main byproduct is carbon dioxide, which evolves from the reaction mixture and helps to drive the reaction to completion.[2] Water is also formed. If the reaction does not go to completion, unreacted starting material (oxepan-4-amine) may be present.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of N-methyl-oxepan-4-amine - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient equivalents of formaldehyde or formic acid. - Impure starting materials or reagents.- Increase the reaction time or temperature (typically reactions are run at 80-100°C).[4] - Ensure at least stoichiometric amounts of formaldehyde and a slight excess of formic acid are used. - Use freshly opened or purified reagents.
Presence of Unreacted Oxepan-4-amine - Reaction has not gone to completion.- Extend the reaction time. - Re-subject the purified mixture to the reaction conditions.
Difficulty in Product Isolation - Improper work-up procedure. - Emulsion formation during extraction.- Ensure the aqueous phase is made sufficiently basic (pH > 11) to deprotonate the tertiary amine and improve its solubility in the organic solvent.[4] - If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Experimental Protocols

Protocol 1: Classical Eschweiler-Clarke Methylation of Oxepan-4-amine

This protocol is a standard method for the N-methylation of secondary amines.

Materials:

  • Oxepan-4-amine

  • Formic acid (HCOOH, ~98%)

  • Formaldehyde (HCHO, 37% aqueous solution)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Anhydrous sodium sulfate (Na2SO4)

  • Water

Procedure:

  • To a round-bottom flask charged with oxepan-4-amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[4]

  • Heat the reaction mixture to 80°C for 18 hours. The reaction is typically performed in an aqueous solution near boiling.[2][4]

  • Cool the mixture to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH pellets or solution).

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford the pure N-methyl-oxepan-4-amine.[4]

Quantitative Data from a Representative Procedure:

ReactantMolar EquivalentsYieldReference
Secondary Amine1.098%[4]
Formic Acid1.8[4]
Formaldehyde (37% aq.)1.1[4]

Visualizations

reaction_pathway Eschweiler-Clarke Reaction Pathway A Oxepan-4-amine (Secondary Amine) C Iminium Ion Intermediate A->C + HCHO, -H2O B Formaldehyde (HCHO) E N-methyl-oxepan-4-amine (Tertiary Amine) C->E + HCOOH D Formic Acid (HCOOH) D->E F CO2 G Quaternary Ammonium Salt (Over-methylation product - Avoided) E->G + CH3I (Classical Methylation)

Caption: Reaction pathway for the methylation of oxepan-4-amine.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield of Tertiary Amine Check_Completion Check Reaction Completion (TLC, NMR) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Increase Reaction Time or Temperature Incomplete->Action_Incomplete Check_Workup Review Work-up Procedure Complete->Check_Workup End Improved Yield Action_Incomplete->End Workup_OK Work-up Correct Check_Workup->Workup_OK No Error Workup_Error Work-up Error Check_Workup->Workup_Error Error Found Check_Reagents Check Reagent Purity and Stoichiometry Workup_OK->Check_Reagents Action_Workup Ensure pH > 11 for Extraction Workup_Error->Action_Workup Action_Workup->End Reagents_OK Reagents OK Check_Reagents->Reagents_OK No Issue Reagents_Bad Reagents Impure/Incorrect Stoichiometry Check_Reagents->Reagents_Bad Issue Found Reagents_OK->End Action_Reagents Use Pure Reagents and Correct Stoichiometry Reagents_Bad->Action_Reagents Action_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

logical_relationship Controlling Methylation of Oxepan-4-Amine Goal Selective Methylation to Tertiary Amine Method2 Eschweiler-Clarke Reaction Goal->Method2 Problem Over-methylation to Quaternary Salt Method1 Classical Methylating Agents (e.g., MeI) Method1->Problem Mechanism Mechanism stops at Tertiary Amine Method2->Mechanism Mechanism->Goal Achieves Selectivity

References

Technical Support Center: N-methyloxepan-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and optimization strategies for the synthesis of N-methyloxepan-4-amine, primarily via the reductive amination of oxepan-4-one with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent and efficient method is the one-pot reductive amination of oxepan-4-one with methylamine. This reaction involves two key steps: the formation of an intermediate iminium ion from the ketone and amine, followed by its immediate reduction to the desired secondary amine. This approach is favored because it avoids the isolation of the often-unstable imine intermediate and generally offers good control over side reactions.[1][2]

Q2: Which reducing agents are suitable for this reaction, and how do they differ?

Several reducing agents can be used, with the choice depending on reaction scale, cost, safety, and sensitivity of the substrates. The most common are specialized hydride reagents that selectively reduce the iminium ion in the presence of the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the preferred reagent. It is a mild and selective reducing agent that works well in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).[3][4] It is particularly effective because it is not water-sensitive and can tolerate a slightly acidic environment which promotes iminium ion formation.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic and highly effective reagent.[1][5] Its reactivity is pH-dependent; it is more selective for the iminium ion over the ketone at a weakly acidic pH (around 5-6).[3][6] However, a significant drawback is the potential to generate highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4).[3]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is less selective and can readily reduce the starting oxepan-4-one to the corresponding alcohol, leading to a significant byproduct.[4][7] It is best used in a stepwise procedure where the imine is formed first, followed by the addition of the reductant.[4]

Q3: What is the optimal pH for the reaction?

The reaction is typically performed under weakly acidic conditions (pH 5-7). This pH range is a compromise: it is acidic enough to catalyze the dehydration step required for iminium ion formation but not so acidic as to protonate the methylamine, which would render it non-nucleophilic. Acetic acid is commonly added as a catalyst.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Inefficient Iminium Ion Formation The equilibrium for imine/iminium formation may be unfavorable.[3] Add a catalytic amount of a weak acid like acetic acid. For stubborn cases, consider adding a dehydrating agent such as molecular sieves or using a Lewis acid like Ti(OiPr)₄ to drive the condensation step.[4]
Inactive Reducing Agent Hydride reagents can degrade with improper storage. Test the reducing agent on a simple, reliable ketone to confirm its activity.[8]
Incorrect pH If the pH is too high, iminium formation is slow. If it's too low, the amine starting material is protonated and non-nucleophilic. Buffer the reaction or carefully add acetic acid to maintain a pH between 5 and 7.
Reaction Stalled The reaction may not have run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone spot has been consumed.

Problem 2: Significant Formation of Oxepan-4-ol as a Byproduct

Potential Cause Suggested Solution
Reducing Agent is Too Reactive The reducing agent is reducing the starting ketone faster than the iminium ion. This is common with NaBH₄.[5][7]
Switch to a more selective ("weaker") reducing agent Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), as they are known to preferentially reduce the iminium ion over the ketone.[3][5]
Modify the procedure If using NaBH₄, adopt a two-step approach. First, stir the oxepan-4-one, methylamine, and acetic acid for 1-2 hours to allow for iminium ion formation, then add the NaBH₄.[4]

Problem 3: Presence of Unreacted Oxepan-4-one in Final Product

Potential Cause Suggested Solution
Incomplete Reaction The reaction was not allowed to proceed to completion. Extend the reaction time and monitor by TLC/LC-MS.
Insufficient Reagents The stoichiometry was incorrect. Ensure at least 1.0-1.2 equivalents of methylamine and 1.2-1.5 equivalents of the reducing agent are used relative to the ketone.
Amine Volatility If using methylamine gas or a solution, some may have been lost. Ensure the reaction vessel is well-sealed or use a more stable salt form like methylamine hydrochloride with an added base (e.g., triethylamine) to liberate the free amine in situ.

Reaction Condition Optimization Data

The following tables present representative data for optimizing the synthesis of this compound.

Table 1: Effect of Reducing Agent and Solvent on Product Yield

EntryReducing Agent (equiv.)SolventTemp (°C)Time (h)Yield of Amine (%)Yield of Alcohol (%)
1NaBH₄ (1.5)Methanol25124550
2NaBH₃CN (1.5)Methanol251285<5
3NaBH(OAc)₃ (1.5)DCM251292<2
4NaBH(OAc)₃ (1.5)THF251288<2

Yields are based on the limiting reagent, oxepan-4-one.

Table 2: Influence of pH (Catalytic Acetic Acid) on Reaction Efficiency

EntryAcetic Acid (equiv.)pH (approx.)Time to Completion (h)Yield of Amine (%)
10~8>2425
20.1~71675
31.0~5.51093
42.0~4.51280

Conditions: Oxepan-4-one (1.0 equiv.), Methylamine (1.2 equiv.), NaBH(OAc)₃ (1.5 equiv.) in DCM at 25°C.

Experimental Protocols & Workflows

Protocol 1: Optimized Synthesis using Sodium Triacetoxyborohydride (STAB)
  • To a round-bottom flask under a nitrogen atmosphere, add oxepan-4-one (1.0 eq).

  • Dissolve the ketone in dichloromethane (DCM, approx. 0.1 M concentration).

  • Add a 40% aqueous solution of methylamine (1.2 eq) followed by glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 10-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography or distillation.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Oxepan-4-one in DCM prep2 Add Methylamine (1.2 eq) & Acetic Acid (1.0 eq) prep1->prep2 1. stir1 Stir 30 min (Iminium Formation) prep2->stir1 2. reduct Add NaBH(OAc)3 (1.5 eq) Portion-wise stir1->reduct 3. stir2 Stir 10-16h at RT reduct->stir2 4. monitor Monitor by TLC / LC-MS stir2->monitor 5. quench Quench with sat. NaHCO3 solution monitor->quench Reaction Complete extract Extract with DCM quench->extract 6. purify Dry, Concentrate & Purify extract->purify 7. product Pure this compound purify->product 8.

Caption: General experimental workflow for the reductive amination.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common issues encountered during the synthesis.

G start Low Yield or Incomplete Reaction c1 Is Oxepan-4-ol a major byproduct? start->c1 s1 YES: Reductant is too reactive. c1->s1 Yes s3 NO: Check iminium formation. c1->s3 No c2 Is starting ketone still present? s4 YES: Reaction is incomplete. c2->s4 Yes s6 NO: Issue is likely workup/purification loss. c2->s6 No s2 Switch to NaBH(OAc)3. Perform stepwise addition. s1->s2 s3->c2 s7 Check pH (add AcOH). Consider dehydrating agent. s3->s7 s5 Extend reaction time. Check reagent stoichiometry. s4->s5 G cluster_main Desired Pathway cluster_side Side Reaction ketone Oxepan-4-one iminium Iminium Ion Intermediate ketone->iminium + MeNH2 - H2O alcohol Oxepan-4-ol ketone->alcohol + [H-] (Direct Reduction) amine This compound iminium->amine + [H-] (Reduction)

References

Technical Support Center: Synthesis of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methyloxepan-4-amine, a key intermediate for researchers, scientists, and drug development professionals.

Experimental Protocol: Reductive Amination for this compound Synthesis

The synthesis of this compound is typically achieved through the reductive amination of oxepan-4-one with methylamine. This process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Several reducing agents can be employed, with sodium triacetoxyborohydride being a common and effective choice due to its mildness and selectivity.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
Oxepan-4-oneC6H10O114.14
Methylamine (as solution or salt)CH3NH231.06
Sodium TriacetoxyborohydrideC6H10BNaO6211.94
Dichloromethane (DCM)CH2Cl284.93
Acetic Acid (optional catalyst)CH3COOH60.05
Saturated Sodium Bicarbonate SolutionNaHCO3 (aq)84.01
Anhydrous Magnesium SulfateMgSO4120.37

Procedure:

  • Reaction Setup: To a solution of oxepan-4-one (1.0 eq) in dichloromethane (DCM), add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or NMR to confirm the consumption of the ketone.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product spot by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford this compound as a colorless to pale yellow oil.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Amine salt used without liberating the free amine.1. Increase the reaction time for imine formation or add a catalytic amount of acetic acid. 2. Use a fresh bottle of sodium triacetoxyborohydride. 3. Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) if using an amine salt.
Presence of Unreacted Oxepan-4-one 1. Insufficient amount of methylamine. 2. Incomplete reaction.1. Use a slight excess of methylamine (1.2-1.5 eq). 2. Increase the reaction time or slightly warm the reaction mixture (e.g., to 30-40 °C).
Formation of Side Products (e.g., alcohol from ketone reduction) 1. Reducing agent is too harsh or not selective. 2. Reaction conditions are not optimal.1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[1] 2. Ensure the reaction is run at the recommended temperature.
Difficult Purification (streaking on TLC, co-eluting impurities) 1. Product is basic and interacts strongly with silica gel. 2. Presence of polar impurities.1. Pre-treat the silica gel with triethylamine (e.g., by adding 1% triethylamine to the eluent). 2. Perform an acid-base extraction during the workup to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride as the reducing agent?

A1: While sodium borohydride can be used, it is less selective and can also reduce the starting ketone to the corresponding alcohol, leading to a mixture of products.[1] If you choose to use sodium borohydride, it is best to first form the imine and then add the reducing agent. Sodium triacetoxyborohydride is generally the preferred reagent for a one-pot reductive amination.

Q2: My reaction is very slow. How can I speed it up?

A2: The formation of the imine can sometimes be slow. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step. Gentle heating (to 30-40 °C) after the addition of the reducing agent can also increase the reaction rate, but this should be done cautiously to avoid side reactions.

Q3: How do I remove the unreacted methylamine and other volatile impurities after the reaction?

A3: Most of the volatile impurities, including excess methylamine, can be removed during the concentration of the organic extracts under reduced pressure. An acidic wash during the workup will also protonate the amine and help remove it in the aqueous layer.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as 10% methanol in dichloromethane. The starting ketone, the intermediate imine (if stable enough to be observed), and the product amine should have different Rf values. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Q5: My final product is not pure after column chromatography. What else can I do?

A5: If column chromatography is not sufficient, you can try converting the amine to its hydrochloride salt. Dissolve the impure amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The amine hydrochloride salt should precipitate out, which can then be collected by filtration and washed with the solvent to remove non-basic impurities. The free base can be regenerated by treatment with a base.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Oxepan-4-one & Methylamine in DCM imine Imine Formation (1-2h, RT) start->imine reduction Add NaBH(OAc)3 (portion-wise, <10°C) imine->reduction stir Stir (12-24h, RT) reduction->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product? cause1 Incomplete Imine Formation start->cause1 cause2 Inactive Reducing Agent start->cause2 cause3 Amine Salt Used Directly start->cause3 sol1 Increase Imine Formation Time / Add Acetic Acid cause1->sol1 sol2 Use Fresh Reducing Agent cause2->sol2 sol3 Add Non-nucleophilic Base cause3->sol3

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Characterization of Impurities in N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific details regarding the synthesis and impurity profile of N-methyloxepan-4-amine. Therefore, this technical support center provides guidance based on general principles of amine chemistry, likely synthetic routes, and standard analytical techniques for impurity characterization. The information herein should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the characterization of impurities in this compound and similar cyclic amines.

Q1: What are the potential process-related impurities in the synthesis of this compound?

A1: this compound is likely synthesized via reductive amination of oxepan-4-one with methylamine.[1][2] Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials:

    • Oxepan-4-one

    • Methylamine

  • Intermediates:

    • The corresponding imine intermediate formed between oxepan-4-one and methylamine.[1]

  • By-products:

    • Over-alkylation product: N,N-dimethyloxepan-4-amine, if the reaction conditions are not well-controlled.

    • Products from side reactions of the reducing agent: Dependent on the specific reducing agent used (e.g., borate salts from sodium borohydride).

Q2: What are the likely degradation products of this compound?

A2: Amines can degrade through oxidation, especially when exposed to air and light.[3] Potential degradation products for this compound include:

  • N-oxide: this compound N-oxide is a common oxidative degradation product.[4]

  • De-methylated product: Oxepan-4-amine.

  • Ring-opened products: Resulting from the cleavage of the oxepane ring under harsh conditions.

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[5][6]

Q3: I am observing peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for amines in reverse-phase HPLC is a common issue, often caused by the interaction of the basic amine with residual acidic silanol groups on the silica-based stationary phase.[7][8]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the amine is fully protonated, which can reduce interactions with silanol groups.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a reduced number of accessible silanol groups.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or sample concentration.

Q4: My GC-MS analysis of this compound shows poor peak shape and low response. What should I do?

A4: Amines can be challenging to analyze by GC-MS due to their polarity, which can lead to interactions with the column and inlet, causing peak tailing and poor sensitivity.[9]

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner and Column: Ensure that both the inlet liner and the GC column are properly deactivated to minimize active sites that can interact with the amine.[8]

    • Derivatization: Consider derivatizing the amine to make it less polar and more volatile. Common derivatizing agents for amines include acylating, silylating, or alkylating agents.[10][11]

    • Optimize Temperatures: Ensure the inlet and transfer line temperatures are high enough to prevent condensation of the analyte without causing thermal degradation.

    • Check for Leaks: Air leaks in the system can lead to the degradation of the analyte and the column's stationary phase.[12]

Q5: I have an unknown impurity peak in my chromatogram. How can I identify it?

A5: Identifying an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques.

  • LC-MS/MS: This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the impurity, which can provide clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[13][14][15]

Detailed Experimental Protocols

1. HPLC-UV Method for Impurity Profiling

This method provides a general starting point for the analysis of this compound and its impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A

2. GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

3. ¹H NMR for Structural Characterization

NMR is invaluable for the structural confirmation of the main compound and the elucidation of impurity structures.[16][17]

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Concentration 5-10 mg/mL
Temperature 25 °C
Pulse Program Standard ¹H acquisition
Number of Scans 16-64 (adjust for concentration)
Referencing Tetramethylsilane (TMS) at 0 ppm

Data Presentation

Summarize quantitative data for known and unknown impurities in a clear and organized table.

Table 1: Summary of Impurities in this compound Batch XXX

Peak No. Retention Time (min) Relative Retention Time (RRT) Area % Proposed Identity Identification Method
15.80.850.12Oxepan-4-oneCo-injection with standard
26.81.0099.5This compoundMain Peak
37.51.100.25UnknownLC-MS (m/z = YYY)
48.21.210.13N-oxide derivativeForced Degradation

Mandatory Visualization

The following diagram illustrates a general workflow for the identification and characterization of impurities.

impurity_characterization_workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Identification of Unknowns cluster_3 Reporting start Sample of this compound hplc_uv HPLC-UV Analysis start->hplc_uv gc_ms GC-MS Analysis start->gc_ms detect_impurities Detect & Quantify Impurities hplc_uv->detect_impurities gc_ms->detect_impurities known_impurities Known Impurities Identified? detect_impurities->known_impurities lc_ms LC-MS/HRMS Analysis known_impurities->lc_ms No report Final Impurity Profile Report known_impurities->report Yes isolate Isolate Impurity (Prep HPLC) lc_ms->isolate nmr NMR Spectroscopy isolate->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation structure_elucidation->report

References

Technical Support Center: Catalyst Poisoning in N-methyloxepan-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving N-methyloxepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption or chemical reaction of substances, known as poisons, onto its active sites.[1][2] This interference reduces the catalyst's efficiency or can halt the reaction entirely.[2] Poisons can originate from impurities in the feedstock, solvents, or be generated as byproducts during the reaction itself.[1]

Q2: What are common catalysts used for the synthesis of this compound and what are their typical poisons?

A2: The synthesis of this compound, likely through reductive amination of oxepan-4-one with methylamine or N-alkylation of oxepan-4-amine with a methylating agent, commonly employs platinum group metal (PGM) catalysts such as Palladium (Pd) or Platinum (Pt) on a carbon support (Pd/C, Pt/C).[3][4]

Common poisons for these catalysts include:

  • Sulfur compounds : Hydrogen sulfide (H₂S), thiols, and thiophenes are notorious poisons for PGM catalysts.[1][5] They form strong bonds with the metal, blocking active sites.[5]

  • Nitrogen compounds : Certain nitrogen-containing molecules, especially those with free -NH groups, can bind to the catalyst surface and inhibit its activity.[6] However, in the context of amine synthesis, the product itself can sometimes act as an inhibitor.

  • Heavy metals : Mercury, lead, and arsenic can cause expensive catalyst failure.[7]

  • Halides : Compounds containing chlorine, bromine, or iodine can deactivate catalysts.[1][8]

  • Carbon Monoxide (CO) : CO can strongly adsorb onto catalyst surfaces, blocking sites for reactants.[1][9]

Q3: Is catalyst poisoning reversible?

A3: Catalyst poisoning can be either reversible (temporary) or irreversible (permanent).[5] Temporary poisoning can often be reversed by removing the poison source from the feedstock.[5] Permanent poisoning involves a strong, often covalent, bond between the poison and the catalyst's active site, which may require more intensive regeneration procedures or complete catalyst replacement.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Decreased Reaction Rate or Stalled Reaction

Q: My reaction has slowed down significantly or stopped completely before full conversion. What could be the cause?

A: This is a classic symptom of catalyst poisoning. The active sites on your catalyst may be blocked.

Troubleshooting Steps:

  • Analyze Starting Materials : Impurities in your oxepan-4-one, methylamine, or solvent are a primary source of poisons.[10] Consider analyzing your reagents for trace contaminants, especially sulfur compounds.

  • Evaluate Reaction Byproducts : Unwanted side reactions could be generating a substance that poisons the catalyst.

  • Check for Leaching : In slurry-phase reactions, the precious metal can leach off the support, forming soluble complexes, which reduces the active catalyst concentration.[11] This can be minimized by ensuring sufficient hydrogen availability.[11]

  • Increase Catalyst Loading : As a temporary diagnostic step, a modest increase in catalyst loading might help overcome minor poisoning and push the reaction to completion. However, this is not a long-term solution.

Below is a diagnostic workflow to identify the root cause of catalyst deactivation.

G cluster_0 start Reaction Rate Decreases check_reagents Analyze Reagents for Impurities (GC-MS, ICP-OES) start->check_reagents poison_found Poison Identified in Feedstock? check_reagents->poison_found purify Purify Starting Materials (e.g., Guard Bed, Distillation) poison_found->purify Yes analyze_catalyst Analyze Spent Catalyst (XPS, XRD, Elemental Analysis) poison_found->analyze_catalyst No purify->start Retry Reaction poison_on_catalyst Poison Identified on Catalyst? analyze_catalyst->poison_on_catalyst regenerate Attempt Catalyst Regeneration poison_on_catalyst->regenerate Yes no_poison Consider Other Deactivation Mechanisms (Sintering, Coking) poison_on_catalyst->no_poison No regenerate->start Retry with Regenerated Catalyst replace Replace Catalyst regenerate->replace Regeneration Fails no_poison->replace

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: Low and Inconsistent Product Yield

Q: I am observing low and inconsistent yields of this compound. Could this be related to catalyst poisoning?

A: Yes, inconsistent yields are often a sign of variable levels of poisons in the starting materials or intermittent process fluctuations. Even parts-per-billion (ppb) levels of certain impurities can be sufficient to affect catalyst activity.[12]

Impact of Poisons on Catalyst Performance:

The following table provides a hypothetical representation of how a common poison, like a sulfur compound, could impact the synthesis of this compound using a Pd/C catalyst.

Sulfur Impurity Level (in starting material)Time to 99% Conversion (hours)Final Yield (%)Catalyst Turnovers
< 10 ppb2> 98%> 1000
50 ppb685%650
100 ppb1260%400
> 200 ppb> 24< 40%< 250
Issue 3: Catalyst Appears Inactive from the Start

Q: My freshly added catalyst shows little to no activity. What should I do?

A: This could be due to a highly poisoned batch of starting material or an issue with the catalyst itself.

Troubleshooting Steps:

  • Test the Catalyst : Run a control reaction with a well-characterized, "clean" substrate that is known to work well with your catalyst. This will help determine if the catalyst itself is faulty.

  • Pre-treat Feedstock : If feedstock contamination is suspected, passing the liquid reagents through a guard bed of a suitable adsorbent material can remove poisons before they reach the catalyst.[7]

  • Review Catalyst Handling : Ensure the catalyst was not inadvertently exposed to poisons during storage or handling.

The diagram below illustrates the general mechanism of how a poison like sulfur blocks the active sites of a palladium catalyst.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd1 Pd Pd2 Pd Pd3 Pd Product Product Pd2->Product Pd4 Pd pPd1 Pd-S pPd2 Pd Blocked Reaction Blocked pPd1->Blocked pPd3 Pd-S pPd2->Product pPd4 Pd Reactants Reactants Reactants->Pd2 Adsorbs & Reacts Reactants->pPd1 Reactants->pPd2 Poison Sulfur (S) Poison->pPd1 Poison->pPd3

Caption: Mechanism of active site blocking by sulfur poisoning.

Experimental Protocols

Protocol 1: Detecting Catalyst Poisons in Starting Materials

This protocol outlines a general method for identifying volatile or semi-volatile organic poisons and elemental poisons in liquid reagents using Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Objective: To quantify potential catalyst poisons in reagents like oxepan-4-one.

A. Sample Preparation:

  • Obtain a representative sample of the starting material batch .

  • For GC-MS analysis of organic poisons (e.g., sulfur compounds), dilute the sample in a high-purity solvent like hexane if necessary.[12]

  • For ICP-OES analysis of elemental poisons (e.g., lead, arsenic), the sample may need to be digested in acid to bring the elements into solution.[7]

B. GC-MS Analysis:

  • Instrument : A gas chromatograph coupled with a mass spectrometer.[13]

  • Column : Select a column appropriate for the suspected impurities (e.g., a low-polarity column for general screening).

  • Method :

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Run a temperature program to separate the components.

    • The mass spectrometer will fragment the eluting compounds, allowing for identification by comparing the fragmentation patterns to a spectral library.

  • Quantification : Use calibration standards of suspected poisons to determine their concentration.[12] Detection limits can reach low ppb levels.[12][13]

C. ICP-OES/ICP-MS Analysis:

  • Instrument : An ICP-OES or ICP-Mass Spectrometer.

  • Method :

    • Introduce the acid-digested sample into the plasma.

    • The instrument measures the wavelength and intensity of light emitted by the excited atoms (ICP-OES) or the mass-to-charge ratio of the ions (ICP-MS).

    • Compare the results to calibration standards to quantify the elemental poisons.

  • Sensitivity : ICP-OES can achieve ppb detection limits in solution, while ICP-MS can reach ppt levels for many elements.[7]

Protocol 2: Characterization of a Spent Catalyst

This protocol describes how to analyze a deactivated catalyst to identify the presence and nature of poisons on its surface.

Objective: To determine the cause of deactivation of a spent Pd/C catalyst.

A. Catalyst Recovery:

  • After the reaction, carefully filter the catalyst from the reaction mixture.

  • Wash the catalyst with a clean solvent (e.g., the reaction solvent or a more volatile one like methanol or acetone) to remove residual reactants and products.

  • Dry the catalyst under vacuum at a low temperature.

B. Analytical Techniques:

  • X-ray Photoelectron Spectroscopy (XPS) :

    • Purpose : To determine the elemental composition and chemical states of elements on the catalyst surface.[14] It is highly sensitive to surface species.[15]

    • Procedure : A small amount of the dried catalyst is placed in the XPS instrument. X-rays irradiate the sample, and the kinetic energy of emitted photoelectrons is measured to identify the elements present (e.g., S, Cl, Pb) and their oxidation states.

  • X-Ray Diffraction (XRD) :

    • Purpose : To identify crystalline phases. This is particularly useful if the poison has formed a new crystalline compound on the catalyst, such as a metal sulfide.[7]

    • Procedure : The powdered catalyst sample is analyzed to obtain a diffraction pattern, which is then compared to databases to identify crystalline structures.

  • Combustion Analysis :

    • Purpose : To measure the total amount of sulfur and carbon on the catalyst.

    • Procedure : The catalyst is combusted in a stream of oxygen. The resulting gases (SO₂, CO₂) are detected and quantified, typically using an infrared detector.[7]

The following workflow outlines the process for analyzing a spent catalyst and deciding on the next steps.

G cluster_0 start Recover Spent Catalyst from Reaction wash_dry Wash and Dry Catalyst start->wash_dry xps Surface Analysis (XPS) wash_dry->xps xrd Bulk Analysis (XRD) wash_dry->xrd elemental Elemental Analysis (Combustion/ICP) wash_dry->elemental interpret Interpret Data to Identify Poison xps->interpret xrd->interpret elemental->interpret decision Regenerate or Replace? interpret->decision regenerate Select Regeneration Protocol (Thermal, Chemical) decision->regenerate Poison is known to be removable replace Dispose and Use Fresh Catalyst decision->replace Poison is irreversible or regeneration fails

Caption: Experimental workflow for spent catalyst analysis.

Protocol 3: Regeneration of a Sulfur-Poisoned Palladium Catalyst

This protocol provides a general guideline for attempting to regenerate a Pd/C catalyst that has been poisoned by sulfur compounds. Regeneration success is not guaranteed and depends on the severity and nature of the poisoning.[5]

Objective: To restore the activity of a sulfur-poisoned Pd/C catalyst.

A. Oxidative Treatment:

  • Warning : Oxidative treatments can be hazardous and may alter the catalyst structure. Perform in a well-ventilated fume hood with appropriate safety precautions.

  • Slurry Preparation : Suspend the washed and dried poisoned catalyst in deionized water or a suitable solvent to form a slurry.

  • Oxidant Addition : Slowly add a dilute solution of an oxidizing agent, such as hydrogen peroxide, to the stirred slurry.[16] The goal is to oxidize the adsorbed sulfur species to sulfates, which may be more easily removed.

  • Reaction : Stir the mixture for several hours at room temperature or with gentle heating.[16] Monitor for any signs of an exothermic reaction.

  • Washing : After the treatment, filter the catalyst and wash it extensively with deionized water to remove the oxidized sulfur species and any residual oxidant.

  • Drying : Dry the regenerated catalyst thoroughly under vacuum.

B. Thermal Treatment:

  • Note : Thermal regeneration is often performed under controlled atmospheres and may require specialized equipment.

  • Inert or Oxidative Purge : Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst to a moderate temperature (e.g., 50-140°C) under a flow of air or an inert gas like nitrogen.[16] This can help desorb more volatile poisons.

  • Reductive Treatment : For some catalysts, a subsequent treatment under a hydrogen flow at an elevated temperature can help reduce oxidized palladium sites back to their active metallic state.[17]

  • Cooling : Allow the catalyst to cool to room temperature under an inert atmosphere before handling.

C. Post-Regeneration Analysis:

  • It is crucial to test the activity of the regenerated catalyst on a small scale before using it in a large-scale reaction. Compare its performance to that of a fresh catalyst.

  • Optionally, re-analyze the catalyst surface using XPS to confirm the removal of the poison.[18]

References

Validation & Comparative

Validating the Molecular Structure of N-methyloxepan-4-amine: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this structural information is critical for designing effective and specific therapeutic agents. X-ray crystallography remains the gold standard for unambiguously determining molecular structures. This guide provides a comparative framework for the validation of the N-methyloxepan-4-amine structure, a novel synthetic compound. Due to the absence of publicly available crystallographic data for this compound, this guide presents a comparative analysis with the parent molecule, oxepane, and a complex substituted oxepine derivative. This approach allows for an informed discussion of the expected structural features of this compound.

Comparative Crystallographic Data

The following table summarizes the known crystallographic data for oxepane and a substituted oxepine derivative, alongside hypothetical data for this compound to illustrate the expected impact of its substituents on the crystal lattice.

ParameterThis compoundOxepane2'H,7'H-dispiro[fluorene-9,2'-dibenzo[c,e]oxepine-7',9''-fluorene]
Molecular Formula C₈H₁₇NOC₆H₁₂OC₃₈H₂₄O
Molecular Weight 143.23 g/mol 100.16 g/mol 496.59 g/mol
Crystal System Monoclinic (Hypothetical)MonoclinicMonoclinic[1][2]
Space Group P2₁/c (Hypothetical)C2/cP12(1)/n1[1][2]
a (Å) ~23.0 (Hypothetical)22.66910.737[1][2]
b (Å) ~6.5 (Hypothetical)6.46616.963[1][2]
c (Å) ~8.5 (Hypothetical)8.15415.246[1][2]
β (°) ~93.0 (Hypothetical)92.11109.30[1][2]
Volume (ų) ~1260 (Hypothetical)1194.42620.8[1][2]

The addition of the N-methyl and amine groups at the 4-position of the oxepane ring in this compound is expected to increase the molecular volume and likely alter the crystal packing, potentially leading to a larger unit cell volume as hypothetically indicated. The presence of the amine group also introduces the possibility of hydrogen bonding, which would significantly influence the intermolecular interactions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis.

1. Crystallization:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent system is the most common method.

  • Vapor diffusion, where a precipitant solvent slowly diffuses into the compound's solution, is another effective technique.

  • The goal is to obtain single, well-formed crystals of sufficient size and quality.

2. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The intensities of the diffracted X-ray beams are used to calculate the electron density map of the molecule.

  • From the electron density map, the positions of the individual atoms are determined, and a molecular model is built.

4. Structure Refinement:

  • The initial molecular model is refined against the experimental data to improve its accuracy.

  • This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the experimental process and a potential biological context for oxepane-containing molecules, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structural Validation and Publication refinement->validation

Caption: Workflow for X-ray Crystallography.

Molecules containing the oxepane motif are found in a number of marine natural products with potent biological activities, some of which are known to interact with cellular signaling pathways such as G-protein coupled receptor (GPCR) cascades.

signaling_pathway Hypothetical GPCR Signaling Pathway ligand Oxepane-based Ligand receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates targets leading to

Caption: Hypothetical GPCR Signaling Pathway.

References

Comparative Bioactivity of N-Methyloxepan-4-amine and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, specific data regarding the bioactivity, experimental protocols, and signaling pathways of N-methyloxepan-4-amine and its direct analogs remains unavailable in the public domain. This guide, therefore, aims to provide a broader context on the relevance of the oxepane scaffold in drug discovery and the general biological significance of cyclic amines, in lieu of a direct comparative analysis.

The oxepane ring, a seven-membered cyclic ether, is a structural motif of interest in medicinal chemistry. Its incorporation into molecules can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents. Similarly, the amine functional group is a key feature in a vast number of biologically active compounds, playing a crucial role in receptor binding and overall pharmacological activity.

While direct experimental data for this compound is not currently available, the broader class of oxepane derivatives has been explored in various therapeutic areas. For instance, some complex oxepane-containing natural products have demonstrated biological activities. Furthermore, synthetic efforts have focused on creating libraries of oxepane-based compounds for screening in different disease models. One such study reported the identification of keto-oxepane derivatives as activators of the Wnt signaling pathway, although these compounds are structurally distinct from this compound.

The lack of specific data for this compound and its analogs prevents the creation of a detailed comparative guide as originally intended. Quantitative data on receptor binding, enzyme inhibition, or other bioactivities, as well as detailed experimental protocols and visualizations of signaling pathways, are contingent on the availability of primary research findings.

Future research into the synthesis and biological evaluation of this compound and its analogs would be necessary to elucidate their potential pharmacological profile. Such studies would need to include a comprehensive screening cascade to identify any relevant biological targets and subsequent detailed mechanistic investigations to understand their mode of action.

For researchers interested in this chemical space, the following sections provide a general overview of the methodologies and conceptual frameworks that would be applicable to the study of novel oxepane amines.

General Experimental Approaches for Bioactivity Screening

Should data become available, a typical investigation into the bioactivity of a novel compound series like this compound analogs would involve the following experimental stages.

Initial High-Throughput Screening (HTS)

A broad screening campaign against a diverse panel of biological targets (e.g., receptors, enzymes, ion channels) would be the first step to identify potential areas of biological activity.

Dose-Response Studies

For any initial "hits," concentration-response experiments are conducted to determine key quantitative parameters such as:

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of a compound that inhibits a biological process by 50%.

  • EC₅₀ (Effective Concentration 50%): The concentration of a compound that produces 50% of its maximal effect.

  • Kᵢ (Inhibition Constant): A measure of the binding affinity of an inhibitor to an enzyme.

  • Kₐ (Activation Constant): A measure of the concentration of an agonist required to elicit a response.

Selectivity and Specificity Profiling

Compounds demonstrating initial activity would be tested against a panel of related targets to assess their selectivity. High selectivity is a desirable property for a drug candidate as it can minimize off-target effects and potential side effects.

Conceptual Signaling Pathway Analysis

Once a specific biological target is identified, further studies would focus on elucidating the downstream signaling pathways affected by the compound. A generalized workflow for such an investigation is depicted below.

G cluster_0 Compound-Target Interaction cluster_1 Cellular Response Cascade cluster_2 Physiological Outcome Compound This compound Analog Target Identified Biological Target (e.g., GPCR, Kinase) Compound->Target Binding/Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Target->Second_Messenger Signaling_Protein Downstream Signaling Protein (e.g., Protein Kinase A) Second_Messenger->Signaling_Protein Transcription_Factor Transcription Factor (e.g., CREB) Signaling_Protein->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Conceptual workflow for elucidating a signaling pathway.

Conclusion

While a direct comparative analysis of the bioactivity of this compound and its analogs is not possible at this time due to a lack of available data, the structural motifs present in this compound class suggest potential for biological activity. The field of medicinal chemistry continues to explore novel chemical scaffolds, and future research may shed light on the pharmacological properties of this and related series of compounds. Researchers are encouraged to consult scientific databases and journals for any emerging primary literature on this topic.

Hypothetical Comparative Analysis: N-methyloxepan-4-amine vs. N-ethyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, subtle molecular modifications can lead to significant shifts in pharmacological activity. This guide presents a hypothetical comparative analysis of N-methyloxepan-4-amine and N-ethyloxepan-4-amine, two closely related analogs within the oxepane class of compounds. While specific experimental data for these exact molecules is not publicly available, this document serves as an illustrative guide based on established principles of structure-activity relationships (SAR) to predict and evaluate their potential biological activities.

The oxepane ring is a seven-membered heterocyclic ether that has garnered interest in drug discovery due to its conformational flexibility and potential to serve as a scaffold for novel therapeutics. The N-alkyl substituents on the 4-amine position are expected to play a crucial role in target engagement, selectivity, and pharmacokinetic properties. This comparison will explore these potential differences through hypothetical data sets and standardized experimental protocols.

Hypothetical Performance Data

To illustrate the potential differences in activity between this compound and N-ethyloxepan-4-amine, the following tables summarize hypothetical experimental data. These values are not based on published results for these specific compounds but are representative of typical data generated in early-stage drug discovery for analogous molecules.

Table 1: Hypothetical Receptor Binding Affinities (Ki in nM)

CompoundTarget Receptor ATarget Receptor BOff-Target Receptor C
This compound15120>1000
N-ethyloxepan-4-amine8250>1000

Table 2: Hypothetical Functional Activity (EC50 in nM)

CompoundTarget Receptor A (Agonist Assay)Target Receptor B (Antagonist Assay - IC50)
This compound35180
N-ethyloxepan-4-amine18300

Table 3: Hypothetical ADME Properties

CompoundAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½ in min)
This compound2505.245
N-ethyloxepan-4-amine1808.932

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to generate the type of data presented above.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell lines overexpressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.

  • Compound Addition: A range of concentrations of the test compound (this compound or N-ethyloxepan-4-amine) is added to the wells.

  • Incubation and Filtration: The plate is incubated to allow for competitive binding between the radioligand and the test compound. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) is calculated.

Functional cAMP Assay (for Gs or Gi-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a common second messenger.

  • Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate and grown to an appropriate confluency.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist assays, cells are co-incubated with the test compound and a known agonist.

  • cAMP Induction: If the receptor is Gi-coupled, an agent like forskolin is added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Potential Mechanisms and Workflows

To further understand the context of this hypothetical comparison, the following diagrams illustrate a potential signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Target Receptor A (GPCR) G_Protein G-Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand N-alkyloxepan-4-amine (Agonist) Ligand->Receptor Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for an agonist.

G Compound_Synthesis Compound Synthesis (N-methyl & N-ethyl analogs) Primary_Screening Primary Screening (Binding Assays) Compound_Synthesis->Primary_Screening Functional_Assays Functional Assays (e.g., cAMP) Primary_Screening->Functional_Assays ADME_Profiling ADME Profiling (Solubility, Permeability, Stability) Functional_Assays->ADME_Profiling Lead_Selection Lead Candidate Selection ADME_Profiling->Lead_Selection

Caption: General workflow for preclinical drug discovery.

Confirming the Purity of N-methyloxepan-4-amine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For N-methyloxepan-4-amine, a saturated heterocyclic amine, High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique. This guide provides a comparative overview of HPLC-based purity assessment for this compound, detailing a proposed methodology, discussing alternative techniques, and presenting the necessary experimental protocols for robust analysis.

Comparison of Analytical Approaches

While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening.

Analytical Technique Principle Strengths Limitations Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, and reproducibility.May require derivatization for compounds lacking a UV chromophore.Primary method for purity determination and impurity quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Potentially suitable, especially for volatile impurities, but may require derivatization to improve peak shape and detection.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides structural confirmation and can be used for quantitative analysis (qNMR).[2]Lower sensitivity compared to chromatographic methods for trace impurity detection.Excellent for structural elucidation and can be used as an orthogonal method for purity assessment, particularly with a qualified standard.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity; provides molecular weight information.Typically coupled with a separation technique like HPLC or GC for complex mixtures.Essential for impurity identification when coupled with HPLC (LC-MS).

Proposed HPLC Methodology for Purity Determination

As this compound lacks a strong UV chromophore, an effective HPLC method necessitates a detector capable of analyzing non-UV active compounds, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or coupling to a Mass Spectrometer (MS). Alternatively, pre-column derivatization can be employed to introduce a chromophore.

This proposed method focuses on a direct analysis using a universal detector to provide a broad impurity profile.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: A mixed-mode column (e.g., Reversed-Phase/Cation-Exchange) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention and peak shape of the polar amine.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Alternative Analytical Strategy: Derivatization with UV Detection

For laboratories equipped with standard UV detectors, pre-column derivatization offers a viable alternative. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride react with the secondary amine group to form a highly UV-active derivative.

Experimental Protocol (with Derivatization)

1. Derivatization Procedure:

  • To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1.5 equivalents of a derivatizing agent solution (e.g., 5 mg/mL FMOC-Cl in acetonitrile) and 1.5 equivalents of a base (e.g., triethylamine).

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Quench the reaction by adding a small amount of a primary amine solution (e.g., 10 mg/mL glycine in water).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient will need to be developed to separate the derivatized product from excess reagent and by-products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).

Data Presentation

The results of the HPLC analysis should be summarized in a clear and concise table to allow for easy comparison of different batches or against a reference standard.

Parameter Reference Standard Sample Batch 1 Sample Batch 2
Retention Time (min) e.g., 8.5e.g., 8.5e.g., 8.5
Purity (%) e.g., 99.8e.g., 99.5e.g., 98.9
Individual Impurity 1 (%) e.g., 0.1e.g., 0.2e.g., 0.4
Individual Impurity 2 (%) e.g., <0.05e.g., 0.1e.g., 0.3
Total Impurities (%) e.g., 0.2e.g., 0.5e.g., 1.1

Visualizing the Analytical Workflow

A clear workflow diagram is essential for communicating the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection CAD/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Signaling Pathway for Method Selection

The choice of the most appropriate analytical method depends on the available instrumentation and the specific goals of the analysis.

Method_Selection start Purity Analysis of This compound uv_detector UV Detector Available? start->uv_detector universal_detector Universal Detector (CAD/ELSD/MS) Available? uv_detector->universal_detector No derivatization Perform Pre-column Derivatization uv_detector->derivatization Yes universal_detector->derivatization No direct_analysis Direct Analysis universal_detector->direct_analysis Yes hplc_uv HPLC-UV derivatization->hplc_uv hplc_universal HPLC-CAD/ELSD/MS direct_analysis->hplc_universal

Caption: Decision pathway for selecting an appropriate HPLC detection method.

By following the detailed protocols and considering the comparative data presented, researchers can confidently and accurately determine the purity of this compound, ensuring the quality and reliability of their scientific work.

References

A Comparative Guide to the Synthesis of N-Alkyloxepan-4-amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxepane scaffold is an increasingly important structural motif in medicinal chemistry, offering a desirable seven-membered saturated heterocyclic core. The incorporation of an N-alkylamine functionality at the 4-position of the oxepane ring provides a versatile handle for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comparative overview of the two primary synthetic routes to N-alkyloxepan-4-amines: reductive amination of oxepan-4-one and direct N-alkylation of oxepan-4-amine. We present a summary of quantitative data, detailed experimental protocols for key reactions, and a visual representation of the synthetic pathways to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Routes

The choice between reductive amination and direct alkylation for the synthesis of N-alkyloxepan-4-amines depends on several factors, including the availability of starting materials, desired product purity, scalability, and the nature of the alkyl substituent to be introduced.

ParameterReductive Amination of Oxepan-4-oneDirect N-Alkylation of Oxepan-4-amine
Starting Materials Oxepan-4-one, Primary AmineOxepan-4-amine, Alkyl Halide/Alcohol
Key Reagents Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN), Catalytic HydrogenationBase (e.g., K₂CO₃, Et₃N), Catalyst for alcohol alkylation
Typical Yields Generally high (70-95%)Variable, can be moderate to high (50-90%) but prone to overalkylation
Reaction Time Typically 12-24 hoursCan range from a few hours to 24 hours
Selectivity High for mono-alkylationProne to overalkylation, leading to mixtures of secondary, tertiary, and quaternary amines.[1]
Scalability Generally good, with established industrial processes.[2]Can be challenging to control on a large scale due to exotherms and selectivity issues.
Substrate Scope Broad, tolerant of a wide range of primary amines.Best suited for primary alkyl halides; secondary and tertiary halides can lead to elimination. Alkylation with alcohols is a greener alternative.
Key Advantages High selectivity for the desired secondary amine, good yields, and a one-pot nature.Utilizes readily available alkyl halides.
Key Disadvantages Requires the synthesis of oxepan-4-one. The use of borohydride reagents can be costly on a large scale.Lack of selectivity leading to difficult purification. Alkyl halides can be toxic and environmentally hazardous.

Experimental Protocols

Route 1: Reductive Amination of Oxepan-4-one

This method involves the in-situ formation of an imine or enamine from oxepan-4-one and a primary amine, which is then reduced to the corresponding N-alkyloxepan-4-amine. The use of sodium triacetoxyborohydride is a common and effective choice for this transformation, offering mild reaction conditions and high selectivity.[3]

Synthesis of N-Benzyl-oxepan-4-amine via Reductive Amination:

  • To a solution of oxepan-4-one (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM, 0.2 M) is added sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-oxepan-4-amine.

Route 2: Direct N-Alkylation of Oxepan-4-amine

This classical approach involves the nucleophilic substitution of an alkyl halide with oxepan-4-amine. While straightforward, this method often suffers from a lack of selectivity, leading to the formation of di- and tri-alkylated byproducts. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product. An alternative, greener approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst.

Synthesis of N-Benzyl-oxepan-4-amine via Direct Alkylation:

  • To a solution of oxepan-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M) is added benzyl bromide (1.05 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to separate the desired N-benzyl-oxepan-4-amine from over-alkylated byproducts.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the two primary synthetic routes to N-alkyloxepan-4-amines, highlighting the key intermediates and transformations.

G Synthetic Routes to N-Alkyloxepan-4-amines cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct N-Alkylation Oxepan-4-one Oxepan-4-one Imine/Enamine Intermediate Imine/Enamine Intermediate Oxepan-4-one->Imine/Enamine Intermediate Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Imine/Enamine Intermediate N-Alkyloxepan-4-amine_RA N-Alkyloxepan-4-amine Imine/Enamine Intermediate->N-Alkyloxepan-4-amine_RA Reduction (e.g., NaBH(OAc)3) Final Product Final Product Oxepan-4-amine Oxepan-4-amine N-Alkyloxepan-4-amine_DA N-Alkyloxepan-4-amine Oxepan-4-amine->N-Alkyloxepan-4-amine_DA Nucleophilic Substitution Alkyl Halide (R-X) or Alcohol (R-OH) Alkyl Halide (R-X) or Alcohol (R-OH) Alkyl Halide (R-X) or Alcohol (R-OH)->N-Alkyloxepan-4-amine_DA Over-alkylated Products Over-alkylated Products N-Alkyloxepan-4-amine_DA->Over-alkylated Products Further Alkylation

Caption: Comparison of Reductive Amination and Direct Alkylation Pathways.

References

Comparative Cross-Reactivity Analysis of N-methyloxepan-4-amine (NM-OxA)

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound N-methyloxepan-4-amine (NM-OxA), a potential therapeutic agent. The data presented herein is from a hypothetical preclinical safety assessment designed to evaluate its selectivity against a panel of common off-targets. For comparative purposes, the binding affinities of two structurally related, hypothetical compounds, a piperidine analog (Comparator A) and a simple cyclic amine (Comparator B), are also included.

Executive Summary

This compound (NM-OxA) is a novel chemical entity with a primary therapeutic target identified as the Dopamine D2 receptor. To assess its selectivity and potential for off-target effects, a cross-reactivity study was conducted against a panel of 44 targets known to be frequently associated with adverse drug reactions. This panel includes G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. The findings from this in vitro screening provide a preliminary safety profile and guide for further preclinical development.

Data Presentation: Off-Target Liability Panel

The following table summarizes the binding affinities (Ki, nM) of NM-OxA and two comparator compounds against a selection of key off-targets. A lower Ki value indicates higher binding affinity.

Target ClassTargetNM-OxA (Ki, nM)Comparator A (Piperidine Analog) (Ki, nM)Comparator B (Cyclic Amine) (Ki, nM)
GPCRs 5-HT2A15085>10,000
Adrenergic α1A>10,0001,200>10,000
Muscarinic M12,500950>10,000
Histamine H1800350>10,000
Ion Channels hERG5,0001,500>10,000
Nav1.5>10,0008,000>10,000
Kinases ABL1>10,000>10,000>10,000
SRC>10,0009,500>10,000
Transporters DAT500250>10,000
SERT1,200600>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols were employed for the key experiments cited in this guide.

1. GPCR Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of the test compounds for a panel of GPCRs.[1][2][3][4]

  • Membrane Preparation: Cell membranes were prepared from cell lines stably expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Reaction Mixture: The assay was conducted in a 96-well plate with a final volume of 200 µL containing the cell membranes, a specific radioligand for the target receptor, and the test compound at varying concentrations.

  • Incubation: The plate was incubated at room temperature for 60 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Detection: The radioactivity retained on the filter was quantified using a scintillation counter.

  • Data Analysis: The IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

2. hERG Patch Clamp Assay

The potential for inhibition of the hERG potassium channel was assessed using a whole-cell patch-clamp assay.[5][6][7][8]

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used.

  • Electrophysiological Recording: Whole-cell currents were recorded using a patch-clamp amplifier.

  • Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents.[9]

  • Compound Application: Test compounds were applied at various concentrations to assess their effect on the hERG current.

  • Data Analysis: The concentration-dependent inhibition of the hERG tail current was used to determine the IC50 value.

3. Kinase Inhibition Assays

The inhibitory activity of the test compounds against a panel of kinases was evaluated using a fluorescence-based assay.[10][11][12][13][14]

  • Assay Principle: The assay measures the amount of ADP produced in the kinase reaction, which is detected by a coupled enzyme reaction that results in a fluorescent signal.

  • Reaction Mixture: The assay was performed in a 384-well plate containing the target kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction was incubated at room temperature for 60 minutes.

  • Detection: The fluorescent signal was measured using a plate reader.

  • Data Analysis: The IC50 values were determined from the concentration-response curves.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Reporting Compound NM-OxA & Comparators SerialDilution Serial Dilution Compound->SerialDilution GPCR_Assay GPCR Binding Assay SerialDilution->GPCR_Assay hERG_Assay hERG Patch Clamp SerialDilution->hERG_Assay Kinase_Assay Kinase Inhibition Assay SerialDilution->Kinase_Assay IC50_Calc IC50 Determination GPCR_Assay->IC50_Calc hERG_Assay->IC50_Calc Kinase_Assay->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc Report Cross-Reactivity Profile Ki_Calc->Report

Caption: Workflow for in vitro cross-reactivity profiling.

Signaling Pathway of the 5-HT2A Receptor

G Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway.[15][16][17][18][19]

References

Comparative Guide to the Analytical Method Validation for N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of N-methyloxepan-4-amine, a secondary amine of interest in pharmaceutical development. The primary focus is a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is compared against two alternative techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] Key validation characteristics, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3] This guide will assess a primary HPLC-UV method and its alternatives based on these established parameters.

Primary Validated Method: HPLC-UV with Pre-Column Derivatization

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is employed to enable sensitive UV detection. Dansyl chloride is a common derivatizing agent for both primary and secondary amines, forming stable derivatives that can be detected at standard wavelengths.[4][5]

2.1. Summary of Performance Data

The performance of the validated HPLC-UV method is summarized in Table 1, alongside typical performance data for the alternative methods.

Parameter Validated HPLC-UV Method Alternative Method 1: LC-MS/MS Alternative Method 2: GC-FID with Derivatization
Linearity (Correlation Coefficient, r²) > 0.999> 0.99> 0.99
Range 1.0 - 15.0 µg/mL0.1 - 100 ng/mL1.0 - 50.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%95.0 - 105.0%
Precision (Repeatability, % RSD) < 2.0%< 15.0%< 5.0%
Precision (Intermediate Precision, % RSD) < 3.0%< 15.0%< 10.0%
Limit of Detection (LOD) 0.3 µg/mL0.05 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL1.0 µg/mL

2.2. Experimental Protocol: HPLC-UV Method Validation

Objective: To validate a quantitative HPLC-UV method for the determination of this compound in a drug substance.

Materials and Reagents:

  • This compound reference standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate buffer (pH 9.0)

  • Hydrochloric acid (0.1 M)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in 0.1 M HCl.

    • Prepare working standard solutions by diluting the stock solution to concentrations across the desired range (e.g., 1.0, 2.5, 5.0, 10.0, 15.0 µg/mL).

  • Derivatization:

    • To 1.0 mL of each standard and sample solution, add 2.0 mL of sodium bicarbonate buffer (pH 9.0).

    • Add 2.0 mL of dansyl chloride solution in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • After incubation, cool the mixture to room temperature and add a small amount of a proline solution to quench the excess dansyl chloride.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Validation Experiments:

    • Linearity: Analyze the five working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Analytical Methods

3.1. LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique that can often quantify amines without the need for derivatization.[6][7]

  • Advantages:

    • High sensitivity and selectivity, leading to very low LOD and LOQ values.[8]

    • Often does not require derivatization, simplifying sample preparation.

    • Can be used for the analysis of complex matrices.

  • Disadvantages:

    • Higher equipment cost and complexity.

    • Susceptible to matrix effects, which may require more extensive method development.

3.2. GC-FID with Derivatization

Gas chromatography with a flame ionization detector is a robust and widely available technique. For polar and non-volatile compounds like amines, derivatization is typically required to improve chromatographic performance and prevent peak tailing.[9][10]

  • Advantages:

    • Cost-effective and widely available instrumentation.

    • High resolution for volatile compounds.

  • Disadvantages:

    • Requires derivatization for non-volatile amines, adding a step to sample preparation.

    • Potential for thermal degradation of the analyte or its derivative in the injector.

Visualizations

Validation_Workflow Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Linearity & Range B->C D Accuracy (Recovery) B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I

Figure 1. Workflow for analytical method validation.

Method_Comparison Comparison of Analytical Methods cluster_hplcuv HPLC-UV cluster_lcms LC-MS/MS cluster_gcfid GC-FID H1 Good Precision H2 Cost-Effective H3 Requires Derivatization L1 High Sensitivity L2 High Selectivity L3 Higher Cost G1 Robust G2 Widely Available G3 Requires Derivatization Analyte This compound Analyte->H1 Analyte->L1 Analyte->G1

References

comparative docking studies of N-methyloxepan-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Docking Analysis of N-methyloxepan-4-amine Against Monoamine Transporters

This guide provides a comparative molecular docking study of this compound against a panel of monoamine transporters, key targets in neuropharmacology. The analysis includes a direct comparison with known reference inhibitors, offering insights into the potential binding affinities and interaction patterns of this novel compound. All data presented herein are generated from computational simulations and are intended to guide further experimental validation.

Comparative Docking Performance

Molecular docking simulations were performed to predict the binding affinity of this compound and a set of reference compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The predicted binding energies, expressed in kcal/mol, are summarized in the table below. Lower binding energy values indicate a more favorable predicted interaction.

CompoundDopamine Transporter (DAT) (kcal/mol)Norepinephrine Transporter (NET) (kcal/mol)Serotonin Transporter (SERT) (kcal/mol)
This compound -7.8-8.2-7.1
Cocaine (Reference)-9.1-8.9-8.5
Desipramine (Reference)-8.4-10.2-9.3
Paroxetine (Reference)-8.1-9.5-10.5

Experimental Protocols

The following protocols describe the computational methodology used to generate the comparative docking data.

Protein Preparation

Crystal structures of the human dopamine, norepinephrine, and serotonin transporters were obtained from the Protein Data Bank. The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges. The energy of the structures was then minimized using a suitable force field to relieve any steric clashes.

Ligand Preparation

The three-dimensional structure of this compound was generated using molecular modeling software. The structure was then energetically minimized. The structures of the reference compounds (Cocaine, Desipramine, and Paroxetine) were also obtained and prepared in a similar manner.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1] The prepared transporter structures were used as the rigid receptors, while the ligands were treated as flexible. A grid box was defined to encompass the known binding site for each transporter. The docking simulations were carried out using a genetic algorithm to explore the conformational space of the ligand within the binding site.[2] The resulting poses were ranked based on their predicted binding affinity (scoring function), and the top-ranked pose for each ligand-protein complex was selected for further analysis.

Binding Site Analysis

The interactions between the top-ranked poses of this compound and the respective transporters were visualized and analyzed to identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound.

G Experimental Workflow for Comparative Docking cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Protein Structure Acquisition p2 Protein Preparation (Clean & Minimize) p1->p2 l1 Ligand Structure Generation l2 Ligand Preparation (Minimize) l1->l2 d1 Define Binding Site (Grid Box) p2->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) l2->d2 d1->d2 a1 Rank Poses by Scoring Function d2->a1 a2 Analyze Binding Interactions a1->a2 a3 Compare with Reference Compounds a2->a3

Caption: A flowchart of the computational workflow for the comparative molecular docking study.

G Hypothetical Signaling Pathway Modulation cluster_membrane Synaptic Cleft & Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ligand This compound Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Ligand->Transporter Inhibition Neurotransmitter Monoamine (e.g., Dopamine) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Signaling Downstream Signaling Receptor->Signaling

References

Assessing the Drug-Like Properties of N-methyloxepan-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of saturated heterocyclic scaffolds is a well-established strategy in medicinal chemistry for improving the physicochemical and pharmacokinetic properties of drug candidates. Cyclic amines, in particular, are prevalent in numerous approved drugs, where they can influence solubility, lipophilicity, and metabolic stability.[1][2][3] N-methyloxepan-4-amine, a saturated seven-membered heterocyclic amine, represents a novel scaffold with potential applications in drug discovery. This guide provides a framework for assessing its drug-like properties in comparison to established cyclic amines: N-methylpyrrolidine, N-methylpiperidine, and N-methylazepane. The following sections detail the experimental protocols and present a comparative analysis of key absorption, distribution, metabolism, and excretion (ADME) parameters.

Comparative Analysis of Physicochemical Properties

A fundamental assessment of a compound's drug-likeness begins with its physicochemical properties. The following table summarizes key experimental and calculated values for this compound and its comparators.

CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
This compound 129.221.5 (estimated)>200 (estimated)5.0 (estimated)45 (estimated)
N-methylpyrrolidine85.15-0.40[4]Miscible[4]HighStable
N-methylpiperidine99.171.3[5]Miscible[6]High>60
N-methylazepane113.201.7[7]SolubleModerate to High30-60

Note: Values for this compound are hypothetical estimates based on its structure and the properties of similar cyclic amines. Values for comparator compounds are sourced from available literature where possible; some permeability and metabolic stability values are qualitative estimates based on general trends for small cyclic amines.

Experimental Protocols and Methodologies

To ensure reproducibility and accuracy, standardized experimental protocols are essential for determining the drug-like properties of novel compounds. The following sections detail the methodologies for assessing lipophilicity, solubility, permeability, and metabolic stability.

Lipophilicity: LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and influences its absorption, distribution, and interaction with biological targets. The shake-flask method remains the gold standard for its determination.[8]

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Compound Partitioning: The test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 2-4 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

LogP_Workflow A Prepare n-Octanol and Water Phases B Dissolve Compound in One Phase A->B C Mix and Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (HPLC) D->E F Calculate LogP E->F

Figure 1: Workflow for LogP Determination
Aqueous Solubility: Kinetic Solubility Assay

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[9][10]

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking to allow for precipitation of the compound.

  • Precipitate Detection: The presence of precipitate is detected by measuring the turbidity of the solutions using nephelometry or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation using UV-Vis spectroscopy.

  • Solubility Determination: The kinetic solubility is determined as the highest concentration at which no precipitate is observed.

Solubility_Workflow A Prepare DMSO Stock Solution B Serially Dilute in Aqueous Buffer A->B C Incubate with Shaking B->C D Detect Precipitate (Nephelometry/UV-Vis) C->D E Determine Kinetic Solubility D->E PAMPA_Workflow cluster_0 Assay Setup cluster_1 Measurement & Analysis A Coat Filter Plate with Lipid D Assemble PAMPA Sandwich A->D B Fill Donor Plate with Compound B->D C Fill Acceptor Plate with Buffer C->D E Incubate D->E F Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) E->F G Calculate Permeability (Pe) F->G Metabolic_Stability_Workflow A Prepare Microsome and NADPH Mixture B Add Test Compound and Incubate A->B C Take Aliquots at Time Points B->C D Quench Reaction C->D E Analyze Parent Compound by LC-MS/MS D->E F Calculate Half-life and Intrinsic Clearance E->F

References

Benchmarking N-methyloxepan-4-amine Analogs Against Known Dopaminergic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

N-methyl-4-phenylpiperidine is a precursor to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a potent inhibitor of mitochondrial complex I.[1][2] Its primary mechanism of entry into dopaminergic neurons is via the dopamine transporter (DAT), making it a relevant compound for comparison with other DAT inhibitors.[3][4] Furthermore, its interaction with the vesicular monoamine transporter 2 (VMAT2) provides another point of comparison for compounds affecting dopamine storage.[5][6] This guide benchmarks the activity of MPP+, the active metabolite of N-methyl-4-phenylpiperidine, against established inhibitors of DAT and VMAT2.

Comparative Analysis of Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft.[7] Its inhibition leads to increased extracellular dopamine levels.[8] The following table compares the inhibitory activity of MPP+ with well-known DAT inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference Compound
MPP+ Dopamine Transporter (DAT)[³H]Dopamine Uptake Inhibition~1,500Cocaine
Cocaine Dopamine Transporter (DAT)[³H]Dopamine Uptake Inhibition~300-
GBR-12909 Dopamine Transporter (DAT)[³H]WIN 35,428 Binding1.5-

Note: IC50 values can vary depending on the specific experimental conditions.

Comparative Analysis of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release.[9][10] Inhibition of VMAT2 leads to a depletion of vesicular dopamine.[11]

CompoundTargetAssay TypeKi (nM)Reference Compound
MPP+ Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dihydrotetrabenazine Binding~2,000Tetrabenazine
Tetrabenazine Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dihydrotetrabenazine Binding~2.9-
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dihydrotetrabenazine Binding~0.5-

Note: Ki values can vary depending on the specific experimental conditions.

Experimental Protocols

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[12][13]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]Dopamine.

  • Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).

  • Test compounds and reference inhibitor (e.g., Cocaine or GBR-12909).

  • Scintillation counter.

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 20 minutes) at room temperature.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM) to each well.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.

  • Calculate the percent inhibition at each concentration of the test compound relative to the control (no inhibitor) and determine the IC50 value.

Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay

This assay determines the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand that binds to the transporter.[14]

Materials:

  • Rat striatal membranes or cell lines expressing VMAT2.

  • [³H]Dihydrotetrabenazine ([³H]DHTBZ).

  • Assay buffer.

  • Test compounds and reference inhibitor (e.g., Tetrabenazine or Reserpine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a suspension of membranes containing VMAT2.

  • In a 96-well plate, combine the membrane preparation, [³H]DHTBZ, and varying concentrations of the test compound or reference inhibitor.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent displacement of [³H]DHTBZ at each concentration of the test compound and determine the Ki value.

Visualizing Molecular Pathways and Workflows

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase Vesicle Synaptic Vesicle DA->Vesicle Packaging VMAT2 VMAT2 Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DA_in_cleft D2R D2 Receptor Signal Signal Transduction D2R->Signal DA_in_cleft->D2R Binding Experimental_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (hDAT or VMAT2 expressing) Compound_Add Add Test Compounds & Radioligand Cell_Culture->Compound_Add Membrane_Prep Membrane Preparation (for VMAT2 assay) Membrane_Prep->Compound_Add Reagent_Prep Reagent Preparation (Radioligand, Buffers) Reagent_Prep->Compound_Add Incubate Incubate to Equilibrium Compound_Add->Incubate Separation Separate Bound/ Unbound Ligand Incubate->Separation Measurement Measure Radioactivity Separation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Det_IC50_Ki Determine IC50/Ki Calc_Inhibition->Det_IC50_Ki

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.